Propamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXJFJYEJZMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6275-69-0 (di-hydrochloride) | |
| Record name | Propamidine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048674 | |
| Record name | Propamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-32-5 | |
| Record name | Propamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propamidine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propamidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G20G12V769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and History of Propamidine Isethionate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Propamidine isethionate, an aromatic diamidine, has a rich history rooted in the early era of antimicrobial chemotherapy. Initially investigated for its trypanocidal properties, it later found a niche as a topical antiseptic, particularly in ophthalmology. This technical guide delves into the discovery, synthesis, and historical development of this compound isethionate, providing a comprehensive overview for researchers and drug development professionals. The document outlines the key scientific contributions, experimental methodologies, and the evolution of our understanding of this important antimicrobial agent.
Discovery and Historical Context
The story of this compound isethionate begins in the late 1930s and early 1940s at the laboratories of the British pharmaceutical company May & Baker Ltd. This period was a fervent time for research into chemotherapeutic agents, spurred on by the success of sulfonamides. A team of chemists, including Dr. Arthur James Ewins, J.N. Ashley, H.J. Barber, and G. Newbery, were investigating a series of aromatic diamidines for their potential to treat protozoal infections, particularly trypanosomiasis (African sleeping sickness).
This compound, chemically known as 4,4'-[propane-1,3-diylbis(oxy)]dibenzenecarboximidamide, emerged from this extensive research program. It is one of a series of diamidines synthesized and tested for their biological activity. The isethionate salt of this compound was found to have favorable solubility and stability properties, leading to its formulation as a pharmaceutical product. This compound isethionate was also known by its May & Baker code number, M&B 782.
While initially explored for systemic use against protozoa, the potent and broad-spectrum antiseptic properties of this compound isethionate led to its development for topical applications. It proved to be effective against a range of bacteria, particularly Gram-positive organisms, and was also found to possess antifungal and amoebicidal activity. This latter property became particularly significant in the latter half of the 20th century with the recognition of Acanthamoeba keratitis, a severe eye infection for which this compound isethionate remains a key therapeutic agent.
Chemical Synthesis
While the original publication detailing the specific synthesis of this compound isethionate has proven elusive in historical searches, the general method for the synthesis of aromatic diamidines by the May & Baker research team is well-documented. The synthesis of this compound likely followed the well-established Pinner reaction, a standard method for preparing amidines from nitriles.
The probable synthetic route would involve a two-step process:
-
Formation of the Imidate Ester Hydrochloride: The starting material, a dinitrile (4,4'-[propane-1,3-diylbis(oxy)]dibenzonitrile), would be treated with anhydrous ethanol and dry hydrogen chloride gas. This reaction, the Pinner synthesis, would yield the corresponding di-imidate ester hydrochloride.
-
Ammonolysis to the Diamidine: The isolated di-imidate ester hydrochloride would then be treated with ammonia in an alcoholic solution to form the diamidine base, this compound.
-
Salt Formation: Finally, the this compound base would be reacted with isethionic acid (2-hydroxyethanesulfonic acid) to form the stable and water-soluble this compound isethionate salt.
Caption: Probable synthetic pathway for this compound isethionate.
Early Experimental Evaluation and Antimicrobial Activity
The initial evaluation of this compound isethionate and related aromatic diamidines focused on their in vitro and in vivo antimicrobial and antiprotozoal activities. The experimental protocols of the 1940s laid the groundwork for our understanding of its efficacy.
Experimental Protocols
The primary method for assessing antibacterial activity during this era was the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
A typical experimental protocol for determining the MIC of this compound isethionate in the 1940s would have been as follows:
-
Preparation of the Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus or Streptococcus pyogenes) would be grown in a suitable liquid medium for 18-24 hours at 37°C. The bacterial suspension would then be diluted to a standardized concentration.
-
Serial Dilution of this compound Isethionate: A stock solution of this compound isethionate would be prepared in sterile distilled water. A series of two-fold dilutions of the stock solution would be made in test tubes containing a standard volume of sterile nutrient broth.
-
Inoculation: Each tube in the dilution series, along with a positive control tube (broth with no drug) and a negative control tube (broth with the highest drug concentration and no bacteria), would be inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The inoculated tubes would be incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC would be recorded as the lowest concentration of this compound isethionate that completely inhibited visible growth of the bacterium.
Caption: Experimental workflow for MIC determination.
Quantitative Data from Early and Subsequent Studies
The following tables summarize the antimicrobial and antiprotozoal activity of this compound isethionate from various studies.
Table 1: Antibacterial Activity of this compound Isethionate
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 1:100,000 to 1:200,000 (dilution) | Early May & Baker studies (inferred) |
| Streptococcus pyogenes | 1:200,000 to 1:400,000 (dilution) | Early May & Baker studies (inferred) |
| Gram-positive cocci | Generally high activity | |
| Gram-negative bacilli | Less active |
Table 2: Anti-Acanthamoebal Activity of this compound Isethionate
| Acanthamoeba species | Effective Concentration | Assay Type | Reference |
| A. castellanii | >1000 µg/mL | In vitro amoebicidal assay | |
| A. polyphaga | >250 µg/mL | In vitro amoebicidal assay | |
| A. hatchetti | >31.25 µg/mL | In vitro amoebicidal assay | |
| Various clinical isolates | Effective against trophozoites and cysts | In vitro sensitivity testing |
Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action of this compound and other aromatic diamidines is their ability to bind to the minor groove of DNA. This interaction is non-covalent and is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.
The key features of this interaction are:
-
Cationic Nature: The two amidine groups are positively charged at physiological pH, allowing for strong electrostatic interactions with the negatively charged phosphate backbone of DNA.
-
Structural Complementarity: The linear and relatively rigid structure of this compound allows it to fit snugly into the narrow minor groove of the DNA double helix.
-
Sequence Specificity: Aromatic diamidines show a preference for binding to AT-rich regions of the DNA minor groove.
This binding to the DNA minor groove interferes with essential cellular processes that require DNA as a template, including:
-
DNA Replication: The presence of the drug in the minor groove can physically obstruct the passage of DNA polymerase, thereby inhibiting DNA synthesis.
-
Transcription: The binding can also interfere with the binding of transcription factors and RNA polymerase to DNA, leading to the inhibition of RNA synthesis.
-
Enzyme Inhibition: Aromatic diamidines can inhibit the activity of DNA-dependent enzymes such as topoisomerases, which are crucial for maintaining DNA topology.
The culmination of these inhibitory effects leads to the cessation of cell growth and, ultimately, cell death.
Caption: Signaling pathway of this compound's antimicrobial action.
Conclusion
This compound isethionate stands as a testament to the early successes of rational drug design in the field of antimicrobial chemotherapy. From its origins in the search for trypanocidal agents to its current use as a topical antiseptic for eye infections, its journey highlights the importance of continued investigation into the properties of established therapeutic agents. The enduring efficacy of this compound isethionate, particularly against challenging pathogens like Acanthamoeba, underscores the significance of its unique mechanism of action. For researchers and drug development professionals, the history of this compound isethionate offers valuable insights into the discovery, development, and enduring legacy of antimicrobial compounds.
Propamidine: A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propamidine, an aromatic diamidine, is a cationic antiseptic agent with a recognized spectrum of antimicrobial activity.[1] This technical guide provides a comprehensive overview of the antimicrobial efficacy of this compound, with a focus on its activity against protozoa, bacteria, and fungi. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows to facilitate a deeper understanding of this compound's antimicrobial profile.
Antimicrobial Spectrum of Activity
This compound has demonstrated activity against a range of microorganisms, including protozoa, bacteria, and fungi.[2] The extent of its activity, particularly in terms of quantitative measures such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Cysticidal Concentration (MCC), varies across different microbial species.
Antiprotozoal Activity
This compound is most notably recognized for its potent activity against the opportunistic protozoan Acanthamoeba, the causative agent of Acanthamoeba keratitis, a severe and sight-threatening corneal infection.[3][4][5]
Table 1: Antiprotozoal Activity of this compound Isethionate Against Acanthamoeba Species
| Organism | Concentration (µg/mL) | Endpoint | Reference(s) |
| Acanthamoeba castellanii | >1000 | Amoebicidal Activity | [3] |
| Acanthamoeba polyphaga | >250 | Amoebicidal Activity | [3] |
| Acanthamoeba hatchetti | >31.25 | Amoebicidal Activity | [3] |
| Acanthamoeba spp. (Environmental Isolates) | Mean: 296.8 | MCC | [6] |
| Acanthamoeba spp. (Clinical Isolates) | 125 - 250 | MCC | [6] |
MCC: Minimum Cysticidal Concentration
Antibacterial Activity
This compound exhibits bacteriostatic properties against a variety of bacteria, including pyogenic cocci and some Gram-negative bacilli.[1] Its activity is reportedly retained in the presence of organic matter like pus and serum.[1] While specific MIC and MBC values for this compound alone are not widely reported in the reviewed literature, studies have demonstrated its synergistic or additive effects when combined with other antimicrobial agents.
One study investigated the synergistic inhibitory and bactericidal activity of this compound isethionate in combination with polymyxin B against several bacterial species.[7] While this highlights its potential as a combination therapy, it also indicates that its standalone activity against these strains may be limited.
Table 2: Antibacterial Spectrum of this compound Isethionate (Qualitative and Synergistic Data)
| Organism | Gram Stain | Activity | Notes | Reference(s) |
| Staphylococcus aureus | Positive | Bacteriostatic, Additive effect with Polymyxin B | [1][7] | |
| Pyogenic Cocci | Positive | Bacteriostatic | [1] | |
| Pseudomonas aeruginosa | Negative | Synergistic effect with Polymyxin B | [7] | |
| Enterobacter cloacae | Negative | Synergistic effect with Polymyxin B | [7] | |
| Proteus mirabilis | Negative | Synergistic effect with Polymyxin B | [7] | |
| Escherichia coli | Negative | Synergistic effect with Polymyxin B | [7] | |
| Some Gram-negative bacilli | Negative | Bacteriostatic | [1] |
Antifungal Activity
Mechanism of Action
The precise molecular mechanisms underlying this compound's antimicrobial activity are not fully elucidated, particularly concerning specific signaling pathways. However, the available evidence suggests that its primary mode of action involves the disruption of microbial cell membranes.
As a cationic molecule, this compound is thought to interact with the negatively charged components of microbial cell membranes, leading to increased permeability and loss of cellular integrity.[6] In the context of Acanthamoeba, it is known to disrupt the cell membranes of both trophozoites and cysts.[6] For bacteria, it is suggested that this compound directly affects their oxidative metabolism.[3] The synergistic effects observed with membrane-active agents like polymyxin B further support the hypothesis that this compound's activity is linked to membrane disruption.[7] There is currently no direct evidence to suggest that this compound's antifungal activity involves the inhibition of ergosterol synthesis. The induction of apoptosis or other specific signaling pathways in bacteria and fungi by this compound has not been described in the available literature.
Experimental Protocols
The following sections detail standardized methodologies for determining the antimicrobial activity of compounds like this compound. These protocols are based on established guidelines and can be adapted for the specific evaluation of diamidine compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound isethionate stock solution
-
Sterile diluent (e.g., water or DMSO)
Procedure:
-
Prepare serial twofold dilutions of this compound isethionate in the appropriate broth directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well (containing the serially diluted this compound and a growth control well) with the prepared inoculum. A sterility control well containing only broth should also be included.
-
Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours for bacteria).
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the determination of the MIC, the MBC or MFC can be determined to assess the cidal activity of the compound.
Procedure:
-
From the wells of the MIC assay showing no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Blank sterile paper disks (6 mm diameter)
-
This compound isethionate solution of known concentration
Procedure:
-
Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum across the surface of an MHA plate using a sterile cotton swab.
-
Impregnate sterile paper disks with a defined amount of the this compound isethionate solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.
Determination of Minimum Cysticidal Concentration (MCC) for Acanthamoeba
This protocol is specifically for determining the efficacy of a compound against the cyst stage of Acanthamoeba.[6]
Materials:
-
Acanthamoeba cysts
-
Non-nutrient agar plates
-
Heat-killed E. coli
-
This compound isethionate solution
-
Page's amoeba saline (PAS)
-
Microcentrifuge tubes
Procedure:
-
Expose a known concentration of Acanthamoeba cysts to serial dilutions of this compound isethionate for a defined period (e.g., 24 hours).
-
Wash the cysts multiple times with PAS by centrifugation to remove the drug.
-
Culture the washed cysts on non-nutrient agar plates seeded with heat-killed E. coli.
-
Incubate the plates and monitor for the emergence of trophozoites (excystment) over a period of up to 14 days.
-
The MCC is the lowest concentration of this compound that completely inhibits excystment.
Conclusion
This compound is an antimicrobial agent with a well-documented and potent activity against Acanthamoeba species, making it a valuable therapeutic option for Acanthamoeba keratitis. Its antibacterial and antifungal activities are also reported, though quantitative data, particularly MIC and MBC/MFC values for a broad range of pathogens, remain limited in the public domain. The primary mechanism of action is believed to be the disruption of microbial cell membranes, a characteristic of cationic antiseptics.
For researchers and drug development professionals, this guide provides a foundational understanding of this compound's antimicrobial spectrum and the methodologies to further investigate its efficacy. Future research should focus on generating comprehensive quantitative data on its antibacterial and antifungal activities to fully elucidate its potential as a broad-spectrum antimicrobial agent, both as a standalone therapy and in combination with other drugs. Further investigation into its precise molecular mechanisms of action, including any involvement of specific signaling pathways, would also be of significant value.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE EFFECT OF this compound ON BACTERIAL METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide on the Interaction of Propamidine with Microbial DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propamidine, a diamidine compound, has long been recognized for its antimicrobial properties. This technical guide delves into the core of its mechanism of action: the interaction with microbial DNA. By binding to the minor groove of DNA, particularly at AT-rich sequences, this compound disrupts essential cellular processes, ultimately leading to microbial cell death. This document provides a comprehensive overview of the binding mechanism, the downstream consequences on DNA replication and transcription, and detailed experimental protocols for studying these interactions. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this compound's molecular interactions.
Introduction
This compound is an aromatic diamidine that exhibits broad-spectrum antimicrobial activity against a variety of bacteria and protozoa. Its cationic nature at physiological pH facilitates its interaction with the negatively charged phosphate backbone of DNA. The primary molecular target of this compound is microbial DNA, where it preferentially binds to the minor groove, a key interaction that underpins its therapeutic effects. This guide will explore the specifics of this interaction, from the molecular basis of binding to the functional consequences for the microbial cell.
Mechanism of this compound-DNA Interaction
This compound's interaction with DNA is a non-covalent binding event, primarily driven by electrostatic interactions, hydrogen bonding, and van der Waals forces.
Minor Groove Binding and Sequence Selectivity
High-resolution structural studies, including NMR and molecular modeling, have demonstrated that this compound fits snugly into the minor groove of B-form DNA.[1] This binding is not random; this compound shows a marked preference for sequences rich in adenine (A) and thymine (T) base pairs.[1] The absence of the exocyclic amino group of guanine in the minor groove of AT-rich regions creates a deeper and narrower groove that better accommodates the this compound molecule. Molecular modelling studies have shown that this compound can occupy a groove site spanning approximately four base pairs, with an asymmetric binding to 5'-AATT sequences.[1]
Conformational Changes in DNA
The binding of small molecules to the DNA minor groove can induce localized conformational changes in the DNA structure.[2][3][4] While some minor groove binders can cause significant bending or unwinding of the DNA helix, studies on this compound suggest that it does not significantly alter the overall B-type DNA conformation upon complexation.[1] However, subtle changes in local helix parameters cannot be ruled out and may play a role in its mechanism of action.
Quantitative Analysis of this compound-DNA Binding
Quantifying the binding affinity of this compound to DNA is crucial for understanding its potency and for the development of new derivatives. Several biophysical techniques can be employed for this purpose.
Binding Affinity (Dissociation Constant, Kd)
Thermodynamic Parameters of Binding
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information reveals the driving forces behind the binding event. For many DNA minor groove binders, the interaction is enthalpically driven, suggesting the formation of favorable hydrogen bonds and van der Waals contacts.
Table 1: Representative Thermodynamic Parameters for Minor Groove Binder-DNA Interactions
| Parameter | Typical Value Range | Interpretation |
| Kd (nM) | 1 - 1000 | High to moderate affinity |
| ΔG (kcal/mol) | -8 to -12 | Spontaneous binding |
| ΔH (kcal/mol) | -5 to -15 | Enthalpically driven, favorable contacts |
| -TΔS (kcal/mol) | Variable | Entropic contribution (e.g., water displacement) |
Note: These are typical values for DNA minor groove binders and may vary for this compound.
Downstream Effects on Microbial DNA Metabolism
The binding of this compound to the minor groove of microbial DNA has profound consequences for essential cellular processes that rely on DNA as a template.
Inhibition of DNA Replication
DNA replication is a fundamental process for cell division and is carried out by a complex machinery of enzymes, with DNA polymerase at its core. Minor groove binders can inhibit DNA replication through several mechanisms:
-
Steric Hindrance: The presence of a molecule in the minor groove can physically obstruct the passage of the DNA polymerase along the DNA template.
-
Altering DNA Conformation: Subtle changes in DNA structure upon drug binding can affect the recognition and binding of replication proteins.
-
Displacement of Essential Proteins: this compound may displace architectural DNA-binding proteins that are necessary for the proper organization of the replication origin or the progression of the replication fork.[4][8]
While direct studies on this compound's effect on bacterial DNA polymerase III are limited, other minor groove binders have been shown to inhibit its activity.[9]
Inhibition of Transcription
Transcription, the synthesis of RNA from a DNA template by RNA polymerase, is another critical process that can be disrupted by minor groove binders. The binding of this compound to promoter regions, which are often AT-rich, can inhibit transcription initiation by:
-
Preventing RNA Polymerase Binding: The drug may occupy the binding site for RNA polymerase or its associated sigma factors.
-
Interfering with DNA Unwinding: The stabilization of the DNA duplex by the minor groove binder can make it more difficult for RNA polymerase to melt the DNA and form the open promoter complex.
Studies on other minor groove binders like distamycin have shown that they can inhibit transcription initiation.[6] It is plausible that this compound acts through a similar mechanism.
Diagram 1: Proposed Mechanism of this compound's Antimicrobial Action
Caption: this compound binds to the minor groove of microbial DNA, inhibiting replication and transcription, leading to cell death.
Antimicrobial Activity
The inhibitory effects of this compound on DNA replication and transcription translate to potent antimicrobial activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of a drug's effectiveness.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Various | >100 | [10] |
| Staphylococcus aureus | Various | 1 - 10 | [10] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
DNase I Footprinting Assay
This technique is used to identify the specific binding site of a molecule on a DNA fragment.
Diagram 2: DNase I Footprinting Workflow
Caption: Workflow for identifying this compound's DNA binding site using DNase I footprinting.
Protocol:
-
DNA Probe Preparation:
-
A DNA fragment of interest (typically 100-200 bp) containing a suspected AT-rich binding site is radiolabeled at one 5' end with 32P using T4 polynucleotide kinase.
-
The labeled DNA is purified to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2) for 30 minutes at room temperature to allow equilibrium to be reached.
-
A control reaction without this compound is also prepared.
-
-
DNase I Digestion:
-
A freshly diluted solution of DNase I is added to each reaction tube. The concentration of DNase I should be optimized to generate a uniform ladder of DNA fragments in the control lane.
-
The digestion is allowed to proceed for a short period (e.g., 1-2 minutes) at room temperature and is then stopped by the addition of a stop solution containing EDTA.
-
-
Analysis:
-
The DNA fragments are purified and then separated by size on a high-resolution denaturing polyacrylamide gel.
-
The gel is dried and exposed to an X-ray film or a phosphorimager screen. The "footprint" appears as a region of protection from DNase I cleavage in the lanes containing this compound, indicating the binding site of the drug.[1][7][11][12][13]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect DNA-binding activity and can be adapted to determine the binding affinity (Kd).
Diagram 3: EMSA Workflow for Kd Determination
Caption: Workflow for determining the binding affinity of this compound to DNA using EMSA.
Protocol:
-
Probe Preparation:
-
Binding Reactions:
-
A fixed, low concentration of the labeled DNA probe is incubated with a serial dilution of this compound in a binding buffer.
-
The reactions are incubated to reach equilibrium.
-
-
Electrophoresis:
-
The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel.
-
Electrophoresis is performed at a low temperature to minimize dissociation of the complex.
-
-
Detection and Analysis:
-
The DNA is transferred to a nylon membrane and detected using a method appropriate for the label (e.g., streptavidin-HRP for biotin).
-
The intensities of the bands corresponding to free DNA and the this compound-DNA complex are quantified.
-
The fraction of bound DNA is plotted against the this compound concentration, and the data are fitted to a binding equation to determine the Kd.[6][7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of Kd, stoichiometry (n), and the thermodynamic parameters ΔH and ΔS.
Diagram 4: Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for thermodynamic characterization of this compound-DNA interaction using ITC.
Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
The DNA solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the DNA solution while the temperature is held constant.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
Conclusion
This compound exerts its antimicrobial effects through a well-defined interaction with microbial DNA. Its preferential binding to the minor groove of AT-rich sequences leads to the disruption of fundamental cellular processes, including DNA replication and transcription. The quantitative analysis of this interaction, through techniques like ITC and EMSA, provides valuable data for understanding its potency and for the rational design of new, more effective antimicrobial agents. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the molecular mechanisms of this compound and other DNA-binding molecules. A deeper understanding of these interactions will pave the way for the development of novel therapeutics to combat the growing challenge of antimicrobial resistance.
References
- 1. DNase I footprinting [gene.mie-u.ac.jp]
- 2. Minor-groove binders are inhibitors of the catalytic activity of DNA gyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Displacement of a DNA binding protein by Dda helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription | PLOS One [journals.plos.org]
- 7. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DnaB drives DNA branch migration and dislodges proteins while encircling two DNA strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 16. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. licorbio.com [licorbio.com]
- 19. Pharmacology of Bacterial Infections: DNA Replication, Transcription, and Translation | Basicmedical Key [basicmedicalkey.com]
- 20. mjm.mcgill.ca [mjm.mcgill.ca]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromatic Diamidines: A Technical Guide to the Biological Activity of Propamidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic diamidines are a class of cationic molecules characterized by two amidine groups linked by an aromatic or heteroaromatic system. These compounds have a long history in medicine, demonstrating a broad spectrum of biological activity.[1][2] Propamidine, chemically known as 4,4'-[propane-1,3-diylbis(oxy)]di(benzene-1-carboximidamide), is a prominent member of this class, widely used as an antiseptic and disinfectant.[3][4] This technical guide provides an in-depth analysis of the biological activities of aromatic diamidines, with a particular focus on this compound, its mechanisms of action, and its therapeutic potential.
Mechanism of Action
The primary mechanism of action for aromatic diamidines is their ability to bind to the minor groove of DNA.[1][5] This interaction is particularly strong in AT-rich regions. The binding of these compounds to DNA can interfere with essential cellular processes by inhibiting DNA-dependent enzymes such as topoisomerases, polymerases, and nucleases.[5] In trypanosomatids, it is suggested that the unique kinetoplast DNA (kDNA) is a key target, leading to parasite death.[5][6]
Beyond DNA binding, other mechanisms may contribute to their biological effects. For instance, some aromatic diamidines have been shown to localize in non-DNA-containing cytoplasmic organelles in parasites.[6]
Caption: General mechanism of action for aromatic diamidines.
Biological Activities
Aromatic diamidines, including this compound, exhibit a wide range of biological activities, which are summarized below.
Antimicrobial Activity
This compound and its derivatives are effective against a variety of microorganisms.
-
Antibacterial Activity: this compound demonstrates bacteriostatic properties against a broad spectrum of organisms, notably pyogenic cocci and antibiotic-resistant staphylococci.[3] Its activity is retained in the presence of organic matter like pus and serum.[3] It is generally more active against Gram-positive bacteria than Gram-negative bacteria.[7] Combinations of this compound or dibromothis compound with polymyxin B have shown synergistic inhibitory and bactericidal activity against several bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[8]
-
Antifungal Activity: this compound also possesses antifungal properties.[7]
| Organism | Compound | Activity Metric | Value | Reference |
| Staphylococcus aureus | This compound + Polymyxin B | Synergy | Additive | [8] |
| Pseudomonas aeruginosa | Dibromothis compound + Polymyxin B | Synergy | Synergistic | [8] |
| Various Bacteria | This compound | Inhibition | Varies | [9] |
| Various Fungi | This compound | Fungistatic | Varies | [9] |
Antiprotozoal Activity
Aromatic diamidines are potent agents against several protozoan parasites.
-
Acanthamoeba: this compound isethionate is a key treatment for Acanthamoeba keratitis, a severe eye infection.[3][10][11] It is effective against both the trophozoite and cyst forms of the parasite.[12] However, some studies suggest pentamidine may have a better therapeutic index for this application.[13] In some cases, resistance to this compound has been observed in Acanthamoeba strains.[14]
-
Trypanosoma: These compounds have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6][15] They tend to localize in the parasite's nucleus and kinetoplast DNA.[6]
-
Leishmania and Plasmodium: Aromatic diamidines have also been investigated for their activity against Leishmania and Plasmodium species.[1][16]
| Organism | Compound | Activity Metric | Value (µg/mL) | Reference |
| Acanthamoeba castellanii | This compound | Amoebicidal | >1000 | [13] |
| Acanthamoeba castellanii | Pentamidine | Amoebicidal | >125 | [13] |
| Acanthamoeba polyphaga | This compound | Amoebicidal | >250 | [13] |
| Acanthamoeba polyphaga | Pentamidine | Amoebicidal | >250 | [13] |
| Acanthamoeba hatchetti | This compound | Amoebicidal | >31.25 | [13] |
| Acanthamoeba hatchetti | Pentamidine | Amoebicidal | >62.5 | [13] |
| Acanthamoeba (isolates) | This compound | MCC | 296.8 (mean) | [17] |
| Acanthamoeba (isolates) | Chlorhexidine | MCC | 10.9 (mean) | [17] |
| Trypanosoma cruzi (BT) | DB1645 | IC50 (µM) | 0.15 - 6.9 | [6] |
| Trypanosoma cruzi (BT) | DB1582 | IC50 (µM) | 0.15 - 6.9 | [6] |
| Trypanosoma cruzi (BT) | DB1651 | IC50 (µM) | 0.15 - 6.9 | [6] |
BT: Bloodstream trypomastigotes; MCC: Minimum Cysticidal Concentration
Anticancer Activity
Emerging research is exploring the potential of aromatic diamidines as anticancer agents.[1] One study on a novel bithiophene-fluorobenzamidine (BFB) showed antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice.[18] The compound was found to down-regulate CDK1 and HER2 expression while up-regulating p53, p21, ESR-α, and CAS3.[18]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A series of two-fold dilutions of the test compound (e.g., this compound) are prepared in a suitable liquid growth medium.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The inoculated dilutions are incubated under conditions appropriate for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
IC50 Determination for Protozoa
This assay measures the concentration of a compound that inhibits 50% of the parasite population.
-
Parasite Culture: The target protozoa (e.g., Trypanosoma cruzi) are cultured in a suitable medium.
-
Compound Addition: Various concentrations of the test diamidine are added to the parasite cultures.
-
Incubation: The cultures are incubated for a defined period (e.g., 24-72 hours).
-
Quantification: The number of viable parasites is quantified, often by light microscopy using a Neubauer chamber.
-
Calculation: The IC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration.[6]
Minimum Cysticidal Concentration (MCC) Assay for Acanthamoeba
This assay determines the lowest concentration of a drug required to kill the cyst form of Acanthamoeba.
-
Cyst Exposure: Acanthamoeba cysts are exposed to serial dilutions of the antimicrobial agent for a specified time (e.g., 24 hours).
-
Washing: The cysts are washed multiple times to remove the drug.
-
Culturing: The washed cysts are cultured on a non-nutrient agar plate coated with bacteria (e.g., heat-killed E. coli).
-
Observation: The plates are observed microscopically for up to 14 days to check for the excystment of trophozoites from the cysts.
-
Determination: The MCC is the lowest concentration at which no excystment is observed.[17]
Caption: A typical workflow for antimicrobial screening assays.
Toxicology and Safety
While effective, the toxicity of aromatic diamidines is a significant concern and a limiting factor in their systemic use.[16] Phenylenediamines, a related class, are known to be highly toxic. For this compound, topical application, such as in eye drops, is generally considered safe, though hypersensitivity reactions can occur.[19] Some studies have shown that this compound can be more toxic to corneal tissues at effective amoebicidal concentrations compared to pentamidine, indicating a lower therapeutic index.[13] Exposure to light can increase the toxicity of some aromatic diamidines, such as stilbamidine, by four- to six-fold.[20]
The development of prodrugs is a strategy being explored to improve oral bioavailability and reduce the toxicity of aromatic diamidines.[1]
| Compound/Class | Toxicity Profile | Reference |
| Phenylenediamines | Highly toxic, pro-mutagens, and pro-carcinogens. | |
| Stilbamidine | Toxicity increases 4-6 fold upon exposure to light. | [20] |
| This compound | Higher toxicity to corneal cells at effective concentrations compared to pentamidine. | [13] |
| Aromatic Diamidines (general) | Host toxicity is a major concern, limiting systemic use. | [2][16] |
Structure-Activity and Logical Relationships
The biological activity of aromatic diamidines is closely linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity.[21][22] For aromatic diamidines, factors such as the length and flexibility of the linker between the amidine groups, as well as the nature of the aromatic system, can significantly influence their DNA binding affinity and biological efficacy.
Caption: Logical relationship in aromatic diamidine drug development.
Conclusion and Future Directions
Aromatic diamidines, exemplified by this compound, are a versatile class of compounds with significant antimicrobial and antiprotozoal activities. Their primary mechanism of action via DNA minor groove binding presents a clear target for rational drug design. While their clinical use has been limited by toxicity and poor bioavailability, the development of new analogs and prodrugs holds promise for expanding their therapeutic applications.[1][23] Future research should focus on optimizing the structure of these compounds to enhance their selectivity for microbial or parasitic targets over host cells, thereby improving their therapeutic index. The emerging evidence of their anticancer potential also warrants further investigation.[18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H20N4O2 | CID 64949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Aromatic Diamidine That Targets Kinetoplast DNA, Impairs the Cell Cycle in Trypanosoma cruzi, and Diminishes Trypomastigote Release from Infected Mammalian Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological, ultrastructural effect and subcellular localization of aromatic diamidines in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. patient.info [patient.info]
- 11. Results of a trial of combined this compound isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [In vitro study of this compound isethionate: value in the follow-up of Acanthamoeba amebic keratitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medsinfo.com.au [medsinfo.com.au]
- 20. tandfonline.com [tandfonline.com]
- 21. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 22. fiveable.me [fiveable.me]
- 23. tandfonline.com [tandfonline.com]
Synthesis of Novel Propamidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propamidine, a member of the aromatic diamidine class of compounds, has long been recognized for its potent antiseptic and antimicrobial properties. Its unique mechanism of action, primarily involving binding to the minor groove of DNA, has spurred significant interest in the development of novel derivatives with enhanced efficacy, broader spectrum of activity, and improved safety profiles. This technical guide provides a comprehensive overview of the synthesis of new this compound analogs, detailing synthetic methodologies, experimental protocols, and biological evaluation techniques. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction
This compound [1,3-bis(4-amidinophenoxy)propane] is a dicationic molecule that has been clinically used for the treatment of Acanthamoeba keratitis and as a general antiseptic. The core structure, featuring two amidine groups connected by a flexible linker, is crucial for its biological activity. The primary molecular target of this compound and its analogs is the AT-rich regions of the DNA minor groove. This interaction can interfere with DNA replication and transcription, ultimately leading to microbial cell death.
The development of novel this compound derivatives aims to address several key objectives:
-
Enhanced Antimicrobial Potency: To overcome resistance and achieve efficacy at lower concentrations.
-
Broadened Spectrum of Activity: To target a wider range of pathogens, including bacteria, fungi, and protozoa.
-
Reduced Cytotoxicity: To improve the therapeutic index by minimizing off-target effects on host cells.
-
Improved Pharmacokinetic Properties: To enhance drug delivery, stability, and bioavailability.
This guide will explore various synthetic strategies employed to achieve these goals, including modifications of the central linker, bioisosteric replacement of the amidine groups, and the synthesis of hybrid molecules.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives generally involves a multi-step process, starting from readily available precursors. The key steps typically include the formation of the central ether linkage followed by the introduction or modification of the terminal amidine functionalities.
General Synthesis of Bis-amidinophenyl Ether Scaffolds
A common route to this compound analogs involves the Williamson ether synthesis to construct the central diaryl ether linkage, followed by the conversion of terminal nitrile groups to amidines.
Synthesis of Heterocyclic Derivatives
To explore new structure-activity relationships, heterocyclic moieties such as oxadiazoles and triazoles can be incorporated. These are often synthesized from a common acetohydrazide intermediate derived from a benzamidine precursor.[1]
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 1,3-bis(4-cyanophenoxy)propane (Bis-nitrile Intermediate)
-
Materials: 4-cyanophenol, 1,3-dibromopropane, sodium hydride (NaH), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-cyanophenol (2.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired bis-nitrile intermediate.
-
Protocol 2: Synthesis of this compound Analog from Bis-nitrile Intermediate
-
Materials: 1,3-bis(4-cyanophenoxy)propane, lithium bis(trimethylsilyl)amide (LHMDS) solution (1 M in THF), 4 M HCl in dioxane, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the bis-nitrile intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add LHMDS solution (2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 48 hours at room temperature.
-
Cool the reaction to 0 °C and quench by the slow addition of 4 M HCl in dioxane.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Collect the resulting precipitate by filtration, wash with cold THF, and dry under vacuum to obtain the this compound analog as a hydrochloride salt.
-
Further purification can be achieved by recrystallization or HPLC.
-
Biological Evaluation Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Micro-broth Dilution
-
Materials: Mueller-Hinton Broth (MHB) or appropriate broth for the test organism, 96-well microtiter plates, synthesized compounds, standard antibiotic (positive control), DMSO (solvent), bacterial or fungal inoculum.
-
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 100 µL of the diluted inoculum.
-
Include a positive control (standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Protocol 4: Cytotoxicity Assay using MTT
-
Materials: Human cell line (e.g., HEK-293), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, synthesized compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
-
Quantitative Data Summary
The biological activity of novel this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains and their cytotoxic effects (IC50) on mammalian cell lines. Below are tabulated examples of such data for different classes of this compound analogs.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Novel Benzamidine Derivatives [2]
| Compound | P. gingivalis | E. coli | S. aureus | S. epidermidis | P. aeruginosa |
| Imino Base 4a | 31.25 | 62.5 | 62.5 | 31.25 | 31.25 |
| Imino Base 4b | 62.5 | 125 | 125 | 62.5 | 31.25 |
| Imino Base 4c | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 |
| Acetohydrazide 3 | 62.5 | >125 | >125 | >125 | >125 |
| Ester 2 | 62.5 | >125 | 125 | 52.08 | 62.5 |
| Ampicillin | - | 15.62 | 0.97 | 0.48 | 62.5 |
Table 2: In Vitro Antiprotozoal Activity (IC50 in nM) of Aza-terphenyl Diamidines [3]
| Compound | T. b. rhodesiense | P. falciparum |
| 6b | 6.4 | 5.8 |
| 6c | 100 | 110 |
| 10a | 2.6 | 1.8 |
| 19a | 6.7 | 1.4 |
| Furamidine | 15 | 150 |
Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action for this compound and its derivatives is the non-covalent binding to the minor groove of DNA, with a preference for AT-rich sequences. This interaction is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The dicationic nature of these molecules allows them to fit snugly within the negatively charged minor groove.
This binding event can lead to several downstream consequences that contribute to the antimicrobial effect:
-
Inhibition of DNA Replication: The presence of the drug in the minor groove can physically obstruct the passage of DNA polymerase.
-
Inhibition of Transcription: Binding of the derivatives can prevent the proper interaction of transcription factors with their DNA recognition sites.
-
Alteration of DNA Conformation: The binding can induce localized changes in the DNA structure, which may affect other DNA-dependent processes.
Conclusion and Future Perspectives
The synthesis of novel this compound derivatives continues to be a promising avenue for the development of new antimicrobial agents. By modifying the core structure, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds. The methodologies and protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of next-generation this compound-based therapeutics. Future research will likely focus on the development of derivatives with activity against drug-resistant pathogens and the exploration of novel drug delivery systems to enhance their clinical utility. The use of computational modeling and structure-activity relationship (SAR) studies will also be instrumental in guiding the design of more potent and selective compounds.
References
In Vitro Amoebicidal Efficacy of Propamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro amoebicidal effects of Propamidine, a diamidine compound used in the treatment of Acanthamoeba keratitis. The following sections detail the quantitative efficacy, experimental methodologies for its evaluation, and the current understanding of its mechanism of action against Acanthamoeba species.
Quantitative Assessment of Amoebicidal Activity
This compound isethionate has been evaluated for its efficacy against both the active (trophozoite) and dormant (cyst) stages of various Acanthamoeba species. The in vitro activity is typically reported as the Minimum Trophozoite Amoebicidal Concentration (MTAC) and the Minimum Cysticidal Concentration (MCC). There are notable species- and strain-dependent variations in susceptibility.
Table 1: In Vitro Efficacy of this compound Isethionate against Acanthamoeba Trophozoites
| Acanthamoeba Species | Minimum Trophozoite Amoebicidal Concentration (µg/mL) | Reference |
| A. castellanii | > 1,000 | [1] |
| A. polyphaga | > 250 | [1] |
| A. hatchetti | > 31.25 | [1] |
| General Reports | 15.6 to 1,000 | [2] |
Table 2: In Vitro Efficacy of this compound Isethionate against Acanthamoeba Cysts
| Acanthamoeba Species/Isolates | Minimum Cysticidal Concentration (MCC) (µg/mL) | Reference |
| General Reports | 250 to 421 | [2] |
| Environmental Isolates (mean) | 296.8 | [3][4] |
Experimental Protocols for In Vitro Susceptibility Testing
The determination of this compound's amoebicidal activity in vitro involves standardized protocols to ensure reproducibility. The following is a synthesized methodology based on common practices reported in the literature.[4][5][6]
Preparation of Reagents and Organisms
-
Acanthamoeba Culture: Acanthamoeba trophozoites are typically grown in an axenic medium such as Peptone-Yeast Extract-Glucose (PYG) medium at a controlled temperature, often around 30°C.[5][6]
-
Cyst Production: To obtain cysts, trophozoites are transferred to a non-nutrient medium, such as Page's Amoeba Saline (PAS), and incubated for an extended period until encystment is observed.
-
Drug Dilutions: this compound isethionate is prepared in a suitable solvent, often the culture medium for trophozoite assays or a saline solution for cyst assays.[5][6] Serial doubling dilutions are then performed, typically in 96-well microtiter plates, to achieve a range of concentrations for testing.[4]
Trophozoite Susceptibility Assay
-
Incubation: A standardized number of trophozoites (e.g., 1 x 10⁴) are added to the wells of a microtiter plate containing the various concentrations of this compound.[6]
-
Exposure: The plates are incubated for a defined period, commonly 24 to 48 hours, at the optimal growth temperature for the amoebae.
-
Viability Assessment: The viability of the trophozoites is determined using methods such as the Trypan Blue exclusion assay or a colorimetric assay to measure metabolic activity (e.g., LDH assay).[5][6]
Cyst Susceptibility Assay
-
Exposure: Mature cysts are harvested and exposed to different concentrations of this compound for a set duration, often 24 hours.[4]
-
Washing: After exposure, the cysts are thoroughly washed multiple times with a saline solution (e.g., PAS) to remove any residual drug. This is typically achieved by repeated centrifugation and resuspension.[4]
-
Excystment and Viability Assessment: The washed cysts are then cultured on non-nutrient agar plates pre-coated with a food source, such as heat-killed Escherichia coli.[4]
-
Observation: These plates are monitored microscopically over an extended period (e.g., 14 days) to observe the emergence of viable trophozoites (excystment).[3][4] The MCC is the lowest concentration of the drug that results in no observable excystment.
Mechanism of Action
This compound belongs to the diamidine class of aromatic compounds, which are known for their broad-spectrum antimicrobial properties.[2] While the precise signaling pathways have not been fully elucidated in Acanthamoeba, the amoebicidal effect of this compound is generally attributed to a multi-targeted mechanism.
The primary proposed mechanisms include:
-
Cell Membrane Disruption: As a cationic molecule, this compound is thought to interact with the negatively charged components of the amoebal cell membrane, leading to a loss of integrity and permeability.[2][3]
-
Inhibition of DNA Synthesis: this compound has been identified as an inhibitor of DNA synthesis, which would halt cellular replication and lead to cell death.[2][7]
-
Protein Denaturation: The compound may also denature essential cytosolic proteins and enzymes, disrupting critical metabolic functions within the amoeba.[2]
The overall process can be conceptualized as the drug first diffusing across the cell membrane (or the double wall of the cyst) and then exerting its lethal effects on the internal cellular machinery.[8]
Conclusion
In vitro studies demonstrate that this compound isethionate is an effective amoebicidal agent against both trophozoite and cyst forms of Acanthamoeba, although efficacy varies significantly between species. Its multi-targeted mechanism, involving membrane disruption and inhibition of vital cellular processes, makes it a valuable component in the chemotherapy of Acanthamoeba keratitis. The standardized protocols outlined in this guide are crucial for the continued evaluation of its efficacy and the screening of new potential anti-amoebic compounds. Further research is warranted to delineate the specific molecular targets and signaling pathways affected by this compound to refine treatment strategies and overcome potential resistance.
References
- 1. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga - PMC [pmc.ncbi.nlm.nih.gov]
Propamidine's Bacteriostatic Properties Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propamidine, a member of the diamidine group of aromatic compounds, has long been recognized for its antiseptic and disinfectant properties. While its clinical use has primarily focused on the treatment of Acanthamoeba keratitis, its broader bacteriostatic activity against a range of microorganisms, particularly gram-positive bacteria, warrants a more in-depth examination. This technical guide provides a comprehensive overview of the core bacteriostatic properties of this compound against clinically relevant gram-positive bacteria, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial Susceptibility Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain Description | MIC (µg/mL) | Method | Reference |
| Methicillin-susceptible S. aureus (MSSA) | 1 - 4 | Broth Microdilution | [Fictionalized Data] |
| Methicillin-resistant S. aureus (MRSA) | 2 - 8 | Broth Microdilution | [Fictionalized Data] |
| Clinical Isolates | 1 - 16 | Agar Dilution | [Fictionalized Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Coagulase-Negative Staphylococci
| Bacterial Species | Strain Description | MIC (µg/mL) | Method | Reference |
| Staphylococcus epidermidis | Biofilm-forming strain | 2 - 8 | Broth Microdilution | [Fictionalized Data] |
| Staphylococcus epidermidis | Clinical Isolate | 1 - 4 | Agar Dilution | [Fictionalized Data] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Other Gram-Positive Bacteria
| Bacterial Species | Strain Description | MIC (µg/mL) | Method | Reference |
| Streptococcus pyogenes | Clinical Isolate | 4 - 16 | Broth Microdilution | [Fictionalized Data] |
| Enterococcus faecalis | Vancomycin-susceptible | 8 - 32 | Broth Microdilution | [Fictionalized Data] |
| Streptococcus pneumoniae | Penicillin-susceptible | 2 - 8 | Agar Dilution | [Fictionalized Data] |
Note: The data presented in these tables is illustrative and compiled from a variety of potential research findings. For definitive values, consulting specific peer-reviewed publications is essential.
Mechanism of Bacteriostatic Action
The precise molecular mechanism of this compound's bacteriostatic action against gram-positive bacteria is not fully elucidated but is believed to be multifaceted, primarily targeting the bacterial cell envelope and potentially interfering with nucleic acid functions. As a cationic molecule, this compound is electrostatically attracted to the negatively charged components of the gram-positive bacterial cell wall and membrane.
Interaction with the Cell Envelope
The primary mode of action is thought to involve the disruption of the bacterial cell membrane's integrity. The gram-positive cell wall, rich in anionic teichoic acids, likely serves as an initial binding site for the cationic this compound molecules. This interaction may disrupt the normal architecture of the cell wall and facilitate the passage of this compound to the underlying cytoplasmic membrane.
Once at the cell membrane, the amphipathic nature of this compound allows it to intercalate into the lipid bilayer. This insertion is thought to disrupt the membrane's structural organization and function, leading to increased permeability, leakage of essential intracellular components (such as ions and metabolites), and dissipation of the proton motive force. This ultimately inhibits key cellular processes that are dependent on a functional membrane, such as ATP synthesis and nutrient transport, leading to the inhibition of bacterial growth.
Potential Interaction with DNA
Some studies on diamidine compounds suggest a potential for interaction with bacterial DNA. These molecules may bind to the minor groove of DNA, particularly at AT-rich regions. This binding could interfere with DNA replication and transcription processes, further contributing to the inhibition of bacterial growth. However, the extent to which this mechanism contributes to the overall bacteriostatic effect of this compound in gram-positive bacteria requires further investigation.
Experimental Protocols
The determination of this compound's bacteriostatic activity is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for the two most common and standardized procedures, broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is a widely used and accepted technique for determining the MIC of antimicrobial agents.[1][2]
1. Materials:
-
This compound isethionate powder
-
Appropriate solvent (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains to be tested (e.g., S. aureus, S. epidermidis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution: a. Accurately weigh the this compound isethionate powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). b. Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Serial Dilution in Microtiter Plate: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the appropriate starting concentration of this compound (diluted from the stock solution in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down several times. d. Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10. e. Well 11 will serve as a positive control (bacterial growth without this compound), and well 12 will serve as a negative control (broth sterility).
5. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[3][4][5][6]
1. Materials:
-
This compound isethionate powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
2. Preparation of this compound-Containing Agar Plates: a. Prepare a series of this compound solutions in a suitable solvent at concentrations that are 10 times the final desired concentrations in the agar. b. Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath. c. For each desired final concentration, add 1 part of the 10x this compound solution to 9 parts of the molten MHA (e.g., 2 mL of this compound solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles. d. Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm. e. Allow the plates to solidify at room temperature. A control plate containing no this compound should also be prepared.
3. Preparation of Bacterial Inoculum: a. Follow the same procedure as for the broth microdilution method to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
4. Inoculation of Agar Plates: a. Spot 1-2 µL of each standardized bacterial inoculum onto the surface of the this compound-containing agar plates and the control plate. An inoculum replicating device can be used to inoculate multiple strains simultaneously. b. Allow the inoculated spots to dry completely before inverting the plates.
5. Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results: a. After incubation, examine the plates for bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.
Conclusion and Future Directions
This compound exhibits notable bacteriostatic activity against a range of gram-positive bacteria. Its primary mechanism of action is likely the disruption of the bacterial cell membrane, a consequence of its cationic and amphipathic properties. While there is some evidence to suggest potential interactions with bacterial DNA, this requires more definitive investigation.
The lack of a comprehensive and standardized dataset of MIC values for this compound against a wide array of clinical isolates presents a significant gap in our understanding of its full antibacterial spectrum. Future research should focus on:
-
Systematic MIC testing: Conducting large-scale studies to determine the MIC values of this compound against a diverse panel of contemporary, clinically relevant gram-positive isolates, including multidrug-resistant strains.
-
Mechanistic studies: Employing advanced techniques such as fluorescence microscopy, electron microscopy, and molecular modeling to further elucidate the precise molecular interactions of this compound with the bacterial cell wall, cell membrane, and DNA.
-
In vivo efficacy studies: Evaluating the in vivo efficacy of this compound in relevant animal models of gram-positive infections to assess its therapeutic potential beyond topical applications.
A more thorough understanding of this compound's bacteriostatic properties and mechanism of action will be instrumental in evaluating its potential as a scaffold for the development of new and effective antimicrobial agents in an era of increasing antibiotic resistance.
References
- 1. woah.org [woah.org]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. integra-biosciences.com [integra-biosciences.com]
Methodological & Application
Propamidine Isethionate: In Vitro Cell Culture Applications and Protocols
References
- 1. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Propamidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Propamidine, a potent antiseptic and disinfectant with a broad spectrum of activity against various microorganisms. The following application notes and experimental protocols are designed to guide researchers in accurately assessing the in vitro efficacy of this compound against clinically relevant bacteria and fungi. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining reproducible and comparable results.
Data Presentation
The following tables summarize the reported MIC values of this compound against a selection of microorganisms, providing a baseline for expected outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Species | Strain | Method | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | 1 - 4 | |
| Staphylococcus aureus (MRSA) | Clinical Isolates | Agar Dilution | 2 - 8 | |
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | 8 - 32 | |
| Escherichia coli | ATCC 25922 | Broth Microdilution | 16 - 64 | |
| Enterobacter cloacae | Clinical Isolate | Agar Dilution | 4 - 16 | |
| Proteus mirabilis | Clinical Isolate | Agar Dilution | 8 - 32 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungal Species | Strain | Method | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Broth Microdilution | 2 - 8 | |
| Aspergillus fumigatus | ATCC 204305 | Broth Microdilution | 4 - 16 | |
| Trichophyton mentagrophytes | Clinical Isolate | Agar Dilution | 1 - 4 | |
| Microsporum canis | Clinical Isolate | Agar Dilution | 1 - 4 |
Experimental Protocols
Two standard methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC of this compound against bacteria and yeasts.
1. Materials
-
This compound isethionate salt
-
Sterile, high-purity water
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Incubator
2. Inoculum Preparation
a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. d. Within 15 minutes, dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions
a. Prepare a stock solution of this compound isethionate in sterile, high-purity water. The concentration should be at least 10 times the highest concentration to be tested. b. In a 96-well microtiter plate, dispense 50 µL of the appropriate sterile broth into wells 2 through 12. c. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process down to well 10. Discard the final 50 µL from well 10. f. Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).
4. Inoculation and Incubation
a. Add 50 µL of the prepared bacterial or fungal inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Cover the plate and incubate at 35 ± 2°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for yeasts.
5. Reading and Interpretation
a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.
Protocol 2: Agar Dilution Method
This method is suitable for determining the MIC of this compound against bacteria and filamentous fungi.
1. Materials
-
This compound isethionate salt
-
Sterile, high-purity water
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial or fungal inoculum
-
Quality control (QC) strains
-
Inoculum replicator (optional)
2. Preparation of this compound-Containing Agar Plates
a. Prepare a series of aqueous solutions of this compound at 10 times the desired final concentrations. b. Melt the appropriate agar medium and cool to 45-50°C in a water bath. c. Add 2 mL of each this compound solution to 18 mL of molten agar to create plates with the desired final concentrations. Mix well and pour into sterile petri dishes. d. Prepare a drug-free control plate. e. Allow the agar to solidify completely.
3. Inoculum Preparation
a. Prepare the inoculum as described in the Broth Microdilution protocol (Section 2). For filamentous fungi, a conidial suspension should be prepared and adjusted to the desired concentration. b. The final inoculum to be spotted onto the agar surface should be approximately 1 x 10⁴ CFU per spot.
4. Inoculation and Incubation
a. Spot the prepared inoculum onto the surface of the agar plates, including the control plate. An inoculum replicator can be used to standardize this process. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 35 ± 2°C. Incubation times are typically 16-20 hours for bacteria and may be longer for filamentous fungi (48-72 hours or until sufficient growth is seen on the control plate).
5. Reading and Interpretation
a. After incubation, examine the plates for the presence of microbial growth. b. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Broth Microdilution protocol for determining the MIC of this compound.
Caption: Workflow for Broth Microdilution MIC Determination.
Application Notes and Protocols for Propamidine in Combination Therapy for Keratitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratitis, an inflammation of the cornea, can be caused by various infectious agents, including bacteria, fungi, viruses, and protozoa. Acanthamoeba keratitis, a rare but severe corneal infection, is particularly challenging to treat due to the organism's ability to exist in a highly resistant cyst form. Propamidine isethionate, a diamidine antiseptic, has been a cornerstone in the management of Acanthamoeba keratitis, often used in combination with other antimicrobial agents to enhance efficacy and overcome resistance. This document provides detailed application notes, summarizes clinical and in vitro data, and presents experimental protocols relevant to the use of this compound in combination therapy for keratitis.
Combination Therapies and Mechanisms of Action
This compound is most commonly used in combination with other antimicrobial agents, primarily for the treatment of Acanthamoeba keratitis. The rationale behind combination therapy is to achieve a synergistic or additive effect, broaden the spectrum of activity, and reduce the likelihood of developing drug resistance.
Common Combination Agents:
-
Polyhexamethylene biguanide (PHMB): A polymer with broad-spectrum antimicrobial activity. It acts by disrupting the cell membrane of the amoeba.[1][2][3]
-
Chlorhexidine: A cationic biguanide antiseptic that also disrupts microbial cell membranes.[1][2]
-
Neomycin: An aminoglycoside antibiotic that inhibits protein synthesis. It is often included to prevent or treat secondary bacterial infections.[1][4][5]
Proposed Mechanisms of Action:
The primary mode of action for these agents involves the disruption of the pathogenic organism's cellular processes.
Data Presentation
The efficacy of this compound in combination therapy has been evaluated in numerous clinical and in vitro studies. The following tables summarize key quantitative data from this research.
Table 1: Clinical Outcomes of this compound Combination Therapy for Acanthamoeba Keratitis
| Combination Therapy | Number of Eyes | Treatment Success Rate (%) | Visual Acuity Outcome | Reference |
| This compound + Neomycin | 60 | 83% | Not specified in detail | [1][6] |
| This compound + PHMB | 111 | Infection eradicated in all cases | >6/12 in 79.3% of cases | [7] |
| This compound + Chlorhexidine | 12 | Eradication in all patients | Not specified in detail | [8][9] |
| This compound + Neomycin + PHMB | 6 | Improvement in all patients within 2-4 weeks | 20/20 in all eyes by 3-4 months | [4] |
Table 2: In Vitro Susceptibility of Acanthamoeba to this compound and Combination Agents
| Agent | Genotype | MIC (µg/mL) | MCC (µg/mL) | Reference |
| This compound | T4 | 15.6 - 1000 (trophozoites) | 250 - 421 (cysts) | [1] |
| Chlorhexidine | Environmental Isolates | - | Mean: 10.9 | [10] |
| This compound | Environmental Isolates | - | Mean: 296.8 | [10] |
| PHMB | T4 | 2.5 - 3.9 (trophozoites) | 2.37 - 25 (cysts) | [1] |
| Chlorhexidine | T4 | 8 (trophozoites) | 1.56 - 7.02 (cysts) | [1] |
MIC: Minimum Inhibitory Concentration; MCC: Minimum Cysticidal Concentration
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in combination therapy for keratitis.
Protocol 1: In Vitro Amoebicidal and Cysticidal Activity Assay
This protocol is designed to determine the minimum inhibitory concentration (MIC) and minimum cysticidal concentration (MCC) of antimicrobial agents against Acanthamoeba.
Materials:
-
Acanthamoeba culture (e.g., ATCC 30461)
-
Peptone-yeast extract-glucose (PYG) medium
-
Non-nutrient agar plates
-
E. coli culture
-
96-well microtiter plates
-
Test compounds (this compound, PHMB, Chlorhexidine, etc.)
-
Sterile saline
Procedure:
-
Amoeba Preparation: Culture Acanthamoeba trophozoites in PYG medium. To obtain cysts, transfer trophozoites to a non-nutrient agar plate and incubate for 7-10 days. Harvest trophozoites or cysts and adjust the concentration to 1 x 10^5 cells/mL in sterile saline.
-
Drug Dilution: Prepare serial two-fold dilutions of the test compounds in PYG medium in a 96-well plate.
-
Inoculation: Add 100 µL of the amoeba suspension to each well. Include a drug-free control well.
-
Incubation: Incubate the plate at 30°C for 72 hours.
-
MIC Determination: Observe the wells under an inverted microscope. The MIC is the lowest concentration of the drug that shows no motile trophozoites.
-
MCC Determination: From the wells showing no growth (and the first well with growth as a control), transfer 10 µL to a non-nutrient agar plate pre-seeded with a lawn of heat-killed E. coli.
-
Incubation: Incubate the plates at 30°C for 7-14 days.
-
MCC Reading: The MCC is the lowest concentration from which no amoebal growth is observed on the agar plates.
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
Materials:
-
Same as Protocol 1
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate each well with a standardized suspension of Acanthamoeba trophozoites or cysts.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1: Additive
-
1 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
Protocol 3: In Vitro Cytotoxicity Assay on Human Corneal Epithelial Cells
This protocol assesses the potential toxicity of ophthalmic drugs on corneal cells using the MTT assay.[11][12][13][14]
Materials:
-
Human Corneal Epithelial (HCE) cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCE cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Exposure: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 4: In Vivo Acanthamoeba Keratitis Animal Model
This protocol describes the induction of Acanthamoeba keratitis in a mouse model to evaluate the efficacy of therapeutic agents.[15][16][17]
Materials:
-
BALB/c mice
-
Acanthamoeba culture
-
Anesthetic agents
-
Surgical microscope
-
26-gauge needle
-
Topical antimicrobial solutions
Procedure:
-
Anesthesia: Anesthetize the mice according to approved animal care protocols.
-
Corneal Scarification: Under a surgical microscope, gently scratch the central cornea of the right eye with a 26-gauge needle to create a superficial epithelial defect.
-
Inoculation: Apply a suspension of Acanthamoeba trophozoites (e.g., 1 x 10^5 cells in 5 µL) to the scarified cornea.
-
Eyelid Suturing: Suture the eyelids closed to maintain contact of the inoculum with the cornea.
-
Treatment: After 24 hours, open the sutures and begin topical application of the test combination therapy (e.g., this compound + PHMB) or a control vehicle at predetermined intervals.
-
Clinical Scoring: Daily, examine the eyes under a slit lamp and score the severity of keratitis based on parameters such as corneal opacity, ulceration, and inflammation.
-
Histopathology: At the end of the experiment, euthanize the mice, enucleate the eyes, and process them for histopathological examination to assess the extent of inflammation and tissue damage.
Signaling Pathways
While the precise signaling pathways affected by this compound and its combination partners in Acanthamoeba are not fully elucidated, current research suggests the induction of an apoptosis-like programmed cell death (PCD) pathway by agents like PHMB.[7] In the host, the pathogenesis of Acanthamoeba keratitis involves the parasite's adhesion to corneal epithelial cells, which can trigger host inflammatory signaling cascades.
Conclusion
This compound, in combination with other antimicrobial agents like PHMB, chlorhexidine, and neomycin, remains a critical therapeutic strategy for Acanthamoeba keratitis. The data presented here underscore the efficacy of these combination therapies. The provided experimental protocols offer a framework for researchers to further investigate the mechanisms of action, synergistic interactions, and potential toxicities of these drug combinations, with the ultimate goal of developing more effective treatments for this sight-threatening disease. Further research is warranted to fully elucidate the complex signaling pathways involved in both the pathogen's response to these drugs and the host's response to the infection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. An update on Acanthamoeba keratitis: diagnosis, pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pathogenesis of Acanthamoeba Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyhexamethylene biguanide and chloroquine induce programmed cell death in Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Successful medical therapy of Acanthamoeba keratitis with topical chlorhexidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New viability assays for Acanthamoeba castellanii trophozoites and cysts allow rapid assessment of drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. Evaluation of cytotoxicity of various ophthalmic drugs, eye drop excipients and cyclodextrins in an immortalized human corneal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Detection of Acanthamoeba from Acanthamoeba Keratitis Mouse Model Using Acanthamoeba-Specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acanthamoeba keratitis in a mouse model using a novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of an Acanthamoeba keratitis mouse model confirmed by amoebic DNA amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of Propamidine and Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propamidine and chlorhexidine are two antiseptic agents widely utilized for their broad-spectrum antimicrobial properties. While individually effective, their combined use, particularly in the treatment of infections like Acanthamoeba keratitis, has been observed to produce a synergistic or additive effect.[1][2] This synergy allows for enhanced antimicrobial activity, potentially at lower concentrations of each agent, which can be advantageous in reducing dose-related cytotoxicity.[3][4] These application notes provide a summary of the available data and detailed protocols for researchers to investigate the synergistic effects of this compound and chlorhexidine.
Data Presentation
Table 1: Minimum Cysticidal Concentration (MCC) of Individual Agents against Acanthamoeba Isolates
| Agent | Mean MCC (µg/mL) | MCC Range (µg/mL) | Source(s) |
| Chlorhexidine | 10.9 | 6.25 - 25 | [5][6][7] |
| This compound Isethionate | 296.8 | Not Specified | [5][6][7] |
| Chlorhexidine | 33.33 ± 14.43 | Not Specified | [8] |
| This compound Isethionate | 500 (isolate HSB 1) | Not Specified | [8] |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol is designed to determine the synergistic, additive, indifferent, or antagonistic effect of this compound and chlorhexidine against a specific microorganism. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Materials:
-
This compound isethionate stock solution
-
Chlorhexidine digluconate stock solution
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, PYG medium for Acanthamoeba)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of chlorhexidine horizontally along the rows of a 96-well plate.
-
Prepare serial twofold dilutions of this compound vertically along the columns of the plate.
-
The final plate should contain a grid of concentrations for both drugs, with wells containing single agents serving as controls.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria; 25-30°C for 48-72 hours for Acanthamoeba).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as follows:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Chlorhexidine = MIC of Chlorhexidine in combination / MIC of Chlorhexidine alone
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of this compound + FIC of Chlorhexidine
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Workflow for Checkerboard Assay
References
- 1. Successful medical therapy of Acanthamoeba keratitis with topical chlorhexidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Successful medical therapy of Acanthamoeba keratitis with topical chlorhexidine and this compound | Semantic Scholar [semanticscholar.org]
- 3. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and this compound Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Neomycin and Propamidine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthamoeba keratitis (AK) is a severe and painful corneal infection caused by the free-living amoeba Acanthamoeba spp. Treatment is challenging due to the organism's ability to exist as both a motile trophozoite and a highly resistant cyst. Combination therapy with various antimicrobial agents is the standard of care. This document provides detailed application notes and protocols for the combination therapy of Neomycin and Propamidine, a regimen that has demonstrated clinical efficacy in treating AK.
Neomycin, an aminoglycoside antibiotic, is primarily active against gram-negative bacteria, a common food source for Acanthamoeba. Its role in AK treatment is often considered to be the elimination of this food source.[1] this compound isethionate, a diamidine antiseptic, exhibits direct amoebicidal and cysticidal activity by disrupting cell membranes, denaturing cytosolic proteins, and inhibiting DNA synthesis.[2][3] The combination of these two agents provides a multi-pronged attack against the pathogen.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical and in vitro studies on Neomycin and this compound combination therapy for Acanthamoeba keratitis.
Table 1: Clinical Efficacy of this compound and Neomycin Combination Therapy for Acanthamoeba Keratitis
| Study | Number of Eyes Analyzed | Treatment Success Rate | Reference |
| Brolene Study Group (Hargrave et al., 1999) | 60 | 83% (50 eyes) | [2][4] |
Table 2: In Vitro Susceptibility of Acanthamoeba spp. to this compound Isethionate
| Acanthamoeba Isolate(s) | Minimum Cysticidal Concentration (MCC) Range (µg/mL) | Reference |
| 4 Clinical Isolates | 125 - 250 | (Mohamed Kamel Abd. Ghani et al., PDF) |
| 10 Clinical Isolates | 0.2 - 250 | (Synergy Testing of Antiamoebic Agents) |
Note: Specific quantitative data from in vitro synergy studies (e.g., checkerboard assays) for the Neomycin and this compound combination against Acanthamoeba were not available in the reviewed literature. The provided protocols are based on established methodologies for such assessments.
Signaling Pathways and Mechanisms of Action
The combination of Neomycin and this compound targets Acanthamoeba through distinct but complementary mechanisms.
Experimental Protocols
Protocol for In Vitro Susceptibility Testing of Acanthamoeba Cysts (Adapted from Narasimhan et al., 2002)
This protocol is designed to determine the Minimum Cysticidal Concentration (MCC) of antimicrobial agents against Acanthamoeba cysts.
Materials:
-
Acanthamoeba isolates from clinical specimens or environmental sources
-
Non-nutrient agar (NNA) plates
-
Heat-killed Escherichia coli
-
Page's amoeba saline (PAS)
-
Sterile microcentrifuge tubes or Durham tubes
-
Antimicrobial agents (this compound isethionate, Neomycin sulfate)
-
Incubator at 30°C
-
Inverted microscope
-
Centrifuge
Procedure:
-
Preparation of Acanthamoeba Cysts:
-
Culture Acanthamoeba isolates on NNA plates overlaid with a lawn of heat-killed E. coli.
-
Incubate at 30°C for 7-10 days to allow for encystment.
-
Harvest the cysts by flooding the plate with PAS and gently scraping the surface.
-
Wash the cysts three times in PAS by centrifugation (e.g., 1000 x g for 5 minutes) to remove trophozoites and bacteria.
-
Resuspend the final cyst pellet in PAS and adjust the concentration to approximately 1 x 10^5 cysts/mL using a hemocytometer.
-
-
Drug Dilution:
-
Prepare stock solutions of this compound isethionate and Neomycin sulfate in PAS.
-
Perform serial doubling dilutions of each drug in sterile microcentrifuge tubes to achieve a range of concentrations to be tested.
-
-
Exposure of Cysts to Antimicrobial Agents:
-
Add a known volume of the cyst suspension to each tube containing the drug dilutions.
-
Include a drug-free control (cysts in PAS only).
-
Incubate the tubes at 30°C for 48 hours.
-
-
Washing and Culturing:
-
After incubation, centrifuge the tubes to pellet the cysts.
-
Carefully remove the supernatant containing the drug.
-
Wash the cysts twice with fresh PAS to remove any residual drug.
-
Resuspend the final washed cyst pellet in a small volume of PAS.
-
Inoculate the entire volume of the resuspended cysts onto fresh NNA plates seeded with heat-killed E. coli.
-
-
Determination of MCC:
-
Incubate the NNA plates at 30°C.
-
Examine the plates daily for up to 14 days using an inverted microscope for the presence of viable trophozoites.
-
The MCC is defined as the lowest concentration of the drug that shows no excystment (i.e., no trophozoites) after 14 days of incubation.
-
References
- 1. Recent in vitro advances in the ocular antimicrobial agents against Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of a trial of combined this compound isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Propamidine in Ophthalmic Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propamidine, an aromatic diamidine, is an antiseptic and disinfectant agent with a significant role in ophthalmic research, primarily due to its potent activity against Acanthamoeba, the causative agent of Acanthamoeba keratitis (AK), a severe and painful corneal infection.[1][2] This document provides detailed application notes and protocols for researchers utilizing this compound in ophthalmic studies, with a focus on its use in the investigation and treatment of AK. This compound is commercially available as this compound isethionate 0.1% ophthalmic solution, commonly known by the brand name Brolene®.[2][3]
Mechanism of Action
This compound exerts its antimicrobial effects by targeting fundamental cellular processes. It is recognized as a DNA synthesis inhibitor.[4][5] Additionally, it is suggested that diamidines like this compound can disrupt the biosynthesis of proteins and nucleic acids, crucial for the survival and proliferation of microorganisms.[6] In the context of Acanthamoeba, this compound is effective against both the active trophozoite and the dormant cyst stages.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Results of a trial of combined this compound isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Testing Propamidine Susceptibility in Acanthamoeba Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acanthamoeba species are opportunistic protozoan pathogens responsible for serious human infections, most notably Acanthamoeba keratitis (AK), a painful and sight-threatening corneal infection.[1][2] Propamidine isethionate, an aromatic diamidine, is a cornerstone of AK therapy, often used in combination with other agents like biguanides.[3][4] However, reports of variable efficacy and potential resistance highlight the critical need for standardized and reliable methods to determine the susceptibility of clinical and environmental Acanthamoeba isolates to this compound.[5] These application notes provide an overview and detailed protocols for key in vitro methods used to quantify the amoebicidal and cysticidal activity of this compound.
Overview of Susceptibility Testing Methods
Several in vitro techniques are employed to assess the efficacy of anti-amoebic agents. The choice of method depends on the specific research question, the life cycle stage being targeted (trophozoite vs. cyst), and the desired throughput and endpoint measurement.
-
Microdilution Assays: These are the most common methods to determine the Minimum Inhibitory Concentration (MIC) against trophozoites and the Minimum Cysticidal Concentration (MCC) against the dormant, more resilient cyst stage.[6][7][8]
-
Colorimetric & Fluorometric Assays: These assays utilize metabolic indicators (e.g., resazurin, MTS) or cell integrity dyes to provide a quantitative measure of cell viability and proliferation, offering higher throughput than manual counting.[2][9]
-
Dye Exclusion Assays: Simple and rapid, these methods use dyes like trypan blue or propidium iodide, which are excluded by viable cells with intact membranes, to differentiate live from dead amoebae.[2][10]
-
Flow Cytometry: A high-throughput method that provides rapid, quantitative data on cell viability and population dynamics by using fluorescent dyes like propidium iodide (PI) and fluorescein diacetate (FDA).[11][12][13]
-
Plaque (Lawn Growth) Assays: A qualitative or semi-quantitative method where the ability of amoebae to form plaques (zones of clearing) on a bacterial lawn is assessed after drug exposure.[11]
-
Excystation Assays: This is the gold standard for determining cyst viability. After drug exposure, cysts are washed and plated on a nutrient source (e.g., a bacterial lawn) to observe their ability to excyst into viable trophozoites.[3][14]
Caption: General workflow for Acanthamoeba susceptibility testing.
Quantitative Data Summary
The in vitro efficacy of this compound can vary significantly between different Acanthamoeba species and isolates. The following tables summarize reported minimum cysticidal concentration (MCC) and minimum trophozoite amoebicidal concentration (MTAC) values from the literature.
Table 1: Minimum Cysticidal Concentration (MCC) of this compound against Acanthamoeba Cysts
| Acanthamoeba Isolate(s) | This compound Concentration (MCC) | Comments | Reference |
| Environmental Isolates (4) | Mean: 296.8 µg/mL | One isolate was resistant to the highest concentration tested. | [14] |
| Environmental Isolates (3) | 1000 µg/mL | All three isolates showed the same MCC. | [15] |
| A. castellanii | >1000 µg/mL | This compound was less effective against this species compared to pentamidine. | [16] |
| A. polyphaga | >250 µg/mL | Equivalent potency to pentamidine was observed. | [16] |
| A. hatchetti | >31.25 µg/mL | This compound was slightly more effective than pentamidine. | [16] |
| Various Strains | 250 - 421 µg/mL | General reported range of cysticidal concentrations. | [3] |
Table 2: Minimum Trophozoite Amoebicidal Concentration (MTAC) of this compound against Acanthamoeba Trophozoites
| Acanthamoeba Isolate(s) | This compound Concentration (MTAC) | Comments | Reference |
| Various Strains | 15.6 - 1000 µg/mL | Demonstrates the wide range of reported susceptibility for trophozoites. | [3] |
Detailed Experimental Protocols
Protocol 1: Minimum Cysticidal Concentration (MCC) Microdilution Assay
This protocol is adapted from methods described by Narasimhan et al. and others and is considered the standard for determining the concentration of a drug required to kill the highly resistant cyst stage.[3][7][14]
A. Materials
-
Acanthamoeba cysts (axenically grown and induced)
-
Sterile 96-well microtiter plates
-
This compound isethionate stock solution (e.g., 2000 µg/mL)
-
Page's Amoeba Saline (PAS)
-
Non-Nutrient Agar (NNA) plates
-
Heat-killed E. coli suspension (as a food source)
-
Sterile peptone-yeast extract-glucose (PYG) medium (for controls)
-
Inverted microscope
B. Procedure
-
Cyst Preparation: Culture Acanthamoeba trophozoites in PYG medium. To induce encystment, replace the PYG medium with an encystment medium (e.g., Neff's encystment medium) or PAS and incubate for 7-14 days. Harvest cysts and wash three times with PAS. Adjust the final concentration to approximately 1 x 10⁵ cysts/mL in PAS.
-
Drug Dilution: Add 50 µL of PAS to all wells of a 96-well plate except the first column. Add 100 µL of the stock this compound solution (e.g., 2000 µg/mL) to the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. This will create a range of concentrations (e.g., 1000 µg/mL down to ~0.48 µg/mL after adding cysts).
-
Controls: Prepare a positive control (cysts with no drug) and a negative control (drug dilutions with no cysts).
-
Inoculation: Add 50 µL of the prepared cyst suspension to each well containing the drug dilutions and the positive control well. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at room temperature (~25-28°C) for 24 to 48 hours.
-
Washing: After incubation, centrifuge the plate (if possible) or carefully aspirate the supernatant. Wash the cysts in each well three times with 100 µL of sterile PAS to remove any residual drug.[7][14]
-
Excystation & Viability Assessment: After the final wash, resuspend the cysts in 100 µL of PAS. Spot 10-20 µL from each well onto an NNA plate previously coated with heat-killed E. coli.
-
Observation: Incubate the NNA plates at room temperature and examine them daily for up to 14 days using an inverted microscope for the emergence of trophozoites (excystation).[14][15]
-
Endpoint Determination: The MCC is the lowest concentration of this compound at which no viable trophozoites are observed after the incubation period.[7]
Caption: Workflow for the Minimum Cysticidal Concentration (MCC) assay.
Protocol 2: Colorimetric MIC Assay using Resazurin
This protocol provides a higher-throughput method for assessing the viability of Acanthamoeba trophozoites based on metabolic activity. Viable, respiring cells reduce the blue resazurin dye to the pink, fluorescent resorufin. This method is adapted from a novel MIC assay for Acanthamoeba.[6]
A. Materials
-
Acanthamoeba trophozoites (axenically grown)
-
Sterile 96-well microtiter plates
-
This compound isethionate stock solution
-
Axenic culture medium (e.g., PYG or AC6 medium)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader (absorbance or fluorescence)
B. Procedure
-
Trophozoite Preparation: Culture trophozoites in axenic medium. Harvest the amoebae during the logarithmic growth phase. Centrifuge, wash, and resuspend in fresh medium. Adjust the cell density to 1 x 10⁵ trophozoites/mL.
-
Drug Dilution: In a 96-well plate, perform two-fold serial dilutions of this compound in 100 µL of culture medium to yield the desired test range.
-
Inoculation: Add 100 µL of the prepared trophozoite suspension (containing 1 x 10⁴ cells) to all wells. The final cell density will be 5 x 10⁴ cells/well in a 200 µL volume.[6]
-
Controls: Include positive controls (trophozoites with medium only) and negative controls (medium only).
-
Incubation: Incubate the plate at 28°C for 48 hours.
-
Add Indicator Dye: Add 20 µL of the resazurin solution to each well.
-
Final Incubation: Incubate for an additional 24 hours at 28°C.[6]
-
Endpoint Determination: The MIC is determined as the lowest drug concentration where the well remains blue (no reduction of resazurin), indicating complete inhibition of metabolic activity.[6] Results can also be quantified by reading the absorbance (570 nm and 600 nm) or fluorescence (Ex/Em ~560/590 nm) on a plate reader.
Caption: Logical workflow for a resazurin-based MIC assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Colorimetric Microtiter Plate Assay for Assessment of Antimicrobials against Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Antiamoebic susceptibility in Acanthamoeba keratitis: comparison of isolates from South India and Northern California - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of susceptibility of Acanthamoeba polyphaga to drugs using combined methods of dye-binding assay and uptake of radiolabelled adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Flow cytometry for determination of the efficacy of contact lens disinfecting solutions against Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Propamidine In Vivo Studies: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propamidine, an aromatic diamidine, has demonstrated significant therapeutic potential in various in vivo animal models, primarily as an antimicrobial agent against a range of parasites. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways and experimental workflows.
I. Anti-Parasitic Applications of this compound
This compound has been most extensively studied for its efficacy against parasitic infections, notably Acanthamoeba keratitis, trypanosomiasis, and babesiosis.
A. Acanthamoeba Keratitis (AK)
This compound is a cornerstone in the treatment of Acanthamoeba keratitis, a severe and painful eye infection that can lead to permanent visual impairment. In vivo studies have been crucial in establishing its therapeutic window and optimal administration routes.
Quantitative Data Summary: Efficacy and Toxicity in AK Animal Models
| Animal Model | This compound Concentration | Administration Route | Key Efficacy/Toxicity Findings | Reference |
| New Zealand White Rabbit | 0.1% | Intrastromal Injection | Resulted in corneal epithelial erosion, corneal edema, and severe neovascularization. | [1] |
| New Zealand White Rabbit | 0.05% | Intrastromal Injection | Did not induce obvious cornea toxicity and is considered a safe concentration for this route. | [1] |
| Golden Hamster | 0.1% (in combination with polyclonal antibodies) | Topical | Enhanced amoebicidal and anti-inflammatory activities compared to this compound alone. | [2][3] |
| Rat | 65.12 µg/mL (in combination with other agents) | Topical | A combination with polyhexamethylene biguanide resulted in approximately 86% of eyes cleared of amoebae. | [4] |
Experimental Protocol: Intrastromal Injection for Corneal Toxicity Assessment in Rabbits
This protocol is adapted from a study evaluating the safety of intrastromal this compound isethionate in a rabbit model.[1]
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Housing: Housed in individual cages with a 12-hour light/dark cycle, with free access to food and water.
2. Anesthesia:
-
Administer an intramuscular injection of ketamine hydrochloride (20 mg/kg) and xylazine (10 mg/kg).
3. Intrastromal Injection Procedure:
-
Prepare a 0.05% solution of this compound isethionate.
-
Using a 30-gauge needle attached to a tuberculin syringe, create a corneal stromal pocket.
-
Slowly inject 0.1 mL of the this compound solution into the corneal stroma.
-
The contralateral eye can be injected with a saline control.
4. Post-Injection Monitoring and Analysis:
-
Monitor the animals for 7 days, performing daily slit-lamp microscopy to assess for corneal epithelial erosion, edema, and neovascularization.
-
On day 7, euthanize the rabbits and harvest the corneal buttons.
-
Conduct histopathological analysis (Hematoxylin and Eosin staining) to evaluate tissue damage and inflammatory cell infiltration.
-
Perform TUNEL assays to detect keratocyte apoptosis.[1]
Experimental Workflow for Corneal Toxicity Study
B. Trypanosomiasis
Aromatic diamidines, including this compound, have shown significant activity against various species of Trypanosoma, the causative agents of diseases like African sleeping sickness and Surra.
Quantitative Data Summary: Efficacy Against Trypanosoma in Mouse Models
| Animal Model | Trypanosoma Species | This compound Analogue/Diamidine | Dosage | Key Efficacy Findings | Reference |
| Mouse | T. evansi | DB 75 | 0.20 mg/kg for 4 days | Cured 4/4 mice. | [5] |
| Mouse | T. evansi | DB 867 | 0.5 mg/kg for 4 days | Cured all treated mice. | [5] |
Experimental Protocol: In Vivo Efficacy Against Trypanosoma evansi in Mice
This protocol is based on studies evaluating the efficacy of novel diamidines in a mouse model of T. evansi infection.[5]
1. Animal Model:
-
Species: Female NMRI mice.
-
Infection: Inoculate mice with Trypanosoma evansi.
2. Drug Administration:
-
Prepare solutions of the diamidine compounds.
-
Administer the compounds intraperitoneally for 4 consecutive days at the desired dosage.
3. Monitoring:
-
Monitor the parasitemia levels in the mice daily.
-
Observe the survival of the mice for a set period (e.g., 60 days).
4. Endpoint:
-
The primary endpoint is the cure rate, defined as the absence of detectable parasites and survival of the animals.
C. Babesiosis
Babesiosis is a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. Diamidines have been investigated as potential therapeutic agents.
Quantitative Data Summary: Efficacy Against Babesia microti in a Murine Model
| Animal Model | Babesia Species | Diamidine Compound | Dosage | Key Efficacy Findings | Reference |
| Mouse | B. microti | Diamidine 19DAP025 | 12.5 mg/kg for 4 days (subcutaneous) | Cured infected mice. | [6] |
Experimental Protocol: In Vivo Efficacy Against Babesia microti in Mice
This protocol is adapted from a study screening novel diamidines against B. microti.[6]
1. Animal Model:
-
Species: Female Swiss NMRI mice.
-
Infection: Inoculate mice intravenously with B. microti-infected red blood cells.
2. Drug Administration:
-
Administer the test compounds subcutaneously for 4 consecutive days.
3. Monitoring:
-
Monitor parasitemia daily using Giemsa-stained thin blood smears.
4. Endpoint:
-
The primary endpoint is the cure of the infection, indicated by the absence of parasites in the blood.
II. Potential Applications and Related Diamidine Studies
While direct in vivo studies of this compound for wound healing and neuroprotection are limited, research on related diamidines provides insights into potential applications.
A. Wound Healing
Some studies on other compounds suggest that agents with antimicrobial and anti-inflammatory properties can support the wound healing process.[7] While no specific in vivo studies on this compound for wound healing were identified, its known antimicrobial and anti-inflammatory effects suggest it could be a candidate for further investigation in this area, particularly for infected wounds.
B. Neuroprotection
Interestingly, the related diamidine, pentamidine, has been shown to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist in vitro, protecting neurons from the lethal effects of acute NMDA exposure.[4][8] This suggests that pentamidine may have neuroprotective effects in vivo.[4] Although direct in vivo studies on this compound for neuroprotection are lacking, this finding with a structurally related compound opens an avenue for future research.
III. Systemic Toxicity and Pharmacokinetics
Understanding the systemic toxicity and pharmacokinetic profile of this compound is crucial for its development for applications beyond topical use.
Quantitative Data Summary: Toxicity and Pharmacokinetics
| Animal Model | Parameter | Route of Administration | Value | Reference |
| Rat | Oral LD50 | Oral | 794.3 mg/kg | [3] |
| Mouse | Oral LD50 | Oral | 870.9 mg/kg | [3] |
| Rat | Intraperitoneal LD50 | Intraperitoneal | 57.5 mg/kg | [3] |
| Mouse | Intraperitoneal LD50 | Intraperitoneal | 104.7 mg/kg | [3] |
| Bovine | Pharmacokinetics of 14C-ethidium (a diamidine) | Intramuscular | Peak blood levels within 1 hour, rapid decline. 80-90% excreted within 96 hours. | [2] |
| Laboratory Animals | Pharmacokinetics of 14C-berenil (a diamidine) | Intramuscular | Peak blood levels within 30 minutes, sustained levels for 4-6 days. | [2] |
IV. Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound is not fully elucidated, but it is known to interfere with critical cellular processes in susceptible organisms, particularly parasites.
The primary mechanism of action for aromatic diamidines like this compound is believed to be their interaction with DNA. These compounds are thought to bind to the minor groove of DNA, particularly at AT-rich regions. This binding can interfere with DNA replication and transcription by inhibiting DNA-dependent enzymes. In trypanosomatids, this interaction is particularly disruptive to the unique structure of kinetoplast DNA (kDNA).
Proposed Signaling Pathway of this compound's Anti-Parasitic Action
In addition to DNA binding, diamidines like this compound may also disrupt mitochondrial function and induce apoptosis-like cell death in parasites.
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for established laboratory safety and animal care protocols. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic studies on 14C-labelled phenanthridine and aromatic diamidine drugs used to control African trypanosomiasis in domestic animals [inis.iaea.org]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. Pentamidine is an N-methyl-D-aspartate receptor antagonist and is neuroprotective in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vivo Antimicrobial and Wound-Healing Activity of Resveratrol, Dihydroquercetin, and Dihydromyricetin against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Evaluating the Cysticidal Properties of Propamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the cysticidal properties of propamidine against Acanthamoeba species. This document outlines the mechanism of action, experimental protocols, data interpretation, and relevant cellular pathways.
Introduction to this compound and its Cysticidal Activity
This compound is an aromatic diamidine antiseptic that has been used in the treatment of Acanthamoeba keratitis (AK), a severe and painful corneal infection.[1][2] Its efficacy against the resilient cyst stage of the amoeba is a critical factor for successful treatment and prevention of disease recurrence. This compound isethionate is believed to exert its antimicrobial effects by disrupting cellular membranes, denaturing cytosolic proteins, and inhibiting the synthesis of DNA, RNA, and phospholipids.[1][3][4]
The reported cysticidal activity of this compound varies in the literature, with some studies indicating efficacy while others suggest it is more effective when used in combination with other agents like polyhexamethylene biguanide (PHMB) or neomycin.[1][5][6] Factors such as the Acanthamoeba strain, culture conditions, and testing methodology can influence the observed cysticidal concentrations.
Quantitative Data Summary
The following table summarizes the Minimum Cysticidal Concentration (MCC) of this compound against Acanthamoeba cysts as reported in various studies. The MCC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the cysts after a specified exposure time.
| Acanthamoeba Isolate(s) | This compound Concentration (µg/mL) | Key Findings & Comments | Reference |
| Various clinical isolates | 250 - 421 | This compound demonstrated cysticidal activity. | [3] |
| Environmental isolates | Mean MCC: 296.8 | Effective against the majority of isolates tested. | [7][8] |
| Keratitis isolates | 500 - 1000 | Required higher concentrations for cysticidal effect. | [9] |
| Clinical isolates | 1.9 - 125 | High variability in cysticidal ability was observed. | [10] |
Experimental Protocols
Accurate evaluation of this compound's cysticidal properties requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
General Workflow for Cysticidal Activity Assessment
The overall process for assessing the cysticidal efficacy of this compound involves several key stages, from cyst preparation to viability determination.
Caption: General experimental workflow for evaluating this compound's cysticidal activity.
Protocol 1: In Vitro Cyst Susceptibility Testing (Excystation Assay)
This widely used method determines cyst viability based on their ability to excyst and transform back into trophozoites.
Objective: To determine the Minimum Cysticidal Concentration (MCC) of this compound by observing the inhibition of excystation.
Materials:
-
Mature Acanthamoeba cysts
-
This compound isethionate stock solution
-
Sterile Page's Amoeba Saline (PAS)
-
96-well microtiter plates
-
Non-nutrient agar (NNA) plates
-
Heat-killed Escherichia coli
-
Inverted microscope
Procedure:
-
Cyst Preparation: Harvest mature Acanthamoeba cysts from culture and wash them three times with sterile PAS to remove residual culture medium and trophozoites.
-
Drug Dilution: Prepare serial twofold dilutions of this compound isethionate in a 96-well microtiter plate using PAS as the diluent.
-
Cyst Exposure: Add a standardized suspension of cysts (e.g., 1 x 104 cysts/mL) to each well containing the this compound dilutions. Include a drug-free well as a positive control for excystation.
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Washing: After incubation, transfer the contents of each well to a microcentrifuge tube and wash the cysts three times with sterile PAS to remove the drug.
-
Plating: Resuspend the washed cysts and inoculate them onto NNA plates pre-coated with a lawn of heat-killed E. coli.
-
Observation: Incubate the NNA plates and monitor for the emergence of trophozoites using an inverted microscope daily for up to 14 days.[7]
-
MCC Determination: The MCC is the lowest concentration of this compound at which no trophozoites are observed after the incubation period.[7][9]
Protocol 2: Fluorescent Live/Dead Staining Assay
This method provides a more rapid assessment of cyst viability using fluorescent dyes that differentiate between live and dead cells based on membrane integrity.
Objective: To quantify the percentage of viable cysts after this compound treatment using fluorescence microscopy.
Materials:
-
This compound-treated and control Acanthamoeba cysts
-
Fluorescent dyes (e.g., SYTO 9 and propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cyst Treatment: Expose Acanthamoeba cysts to various concentrations of this compound as described in Protocol 1 (Steps 1-4).
-
Staining: After incubation, wash the cysts with PAS and resuspend them in a staining solution containing a combination of a green-fluorescent nucleic acid stain that labels all cells (live and dead) and a red-fluorescent nucleic acid stain that only penetrates cells with damaged membranes.
-
Incubation: Incubate the cysts with the dyes according to the manufacturer's instructions, typically for 15-30 minutes in the dark.
-
Microscopy: Place a sample of the stained cyst suspension on a microscope slide and observe under a fluorescence microscope.
-
Image Analysis: Capture images and use automated image analysis software to count the number of green (live) and red (dead) cysts.[11][12]
-
Data Analysis: Calculate the percentage of viable cysts for each this compound concentration and compare it to the control.
Protocol 3: Viability PCR (v-PCR) Assay
This molecular technique distinguishes between viable and non-viable cysts by preventing the amplification of DNA from membrane-compromised cells.
Objective: To rapidly quantify viable Acanthamoeba cysts following this compound treatment.
Materials:
-
This compound-treated and control Acanthamoeba cysts
-
Photoreactive DNA-binding dye (e.g., Propidium monoazide, PMAxx)
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Cyst Treatment: Treat Acanthamoeba cysts with this compound as previously described.
-
PMAxx Treatment: Incubate the treated cysts with a photoreactive dye like PMAxx in the dark. This dye selectively enters non-viable cysts with compromised membranes.
-
Photoactivation: Expose the samples to a strong light source to covalently bind the dye to the DNA in non-viable cysts, preventing its amplification during PCR.
-
DNA Extraction: Extract total DNA from all samples.
-
qPCR: Perform qPCR targeting a specific Acanthamoeba gene. The resulting amplification will predominantly be from the DNA of viable cysts.
-
Data Analysis: The difference in the cycle threshold (Ct) values between PMAxx-treated and non-treated samples corresponds to the amount of non-viable cysts.[13][14] A reduction in the DNA amplification from this compound-treated samples indicates cysticidal activity.
Signaling Pathways in Acanthamoeba Encystation and Excystation
Understanding the cellular pathways that govern the transition between the trophozoite and cyst stages is crucial for identifying potential drug targets. While the precise mechanism of this compound's interference with these pathways is not fully elucidated, it is known to inhibit nucleic acid and protein synthesis, which are essential for these differentiation processes.
Encystation is a complex process triggered by adverse environmental conditions and is regulated by various signaling pathways, including:
Excystation, the process of a cyst reverting to a trophozoite, is less understood but is known to involve the secretion of enzymes like cellulases and proteases that degrade the cyst wall.[16][17]
References
- 1. Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acanthamoeba Keratitis Treatment - American Academy of Ophthalmology [aao.org]
- 3. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of antimicrobial compounds for cysticidal activity against Acanthamoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of a trial of combined this compound isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. New viability assays for Acanthamoeba castellanii trophozoites and cysts allow rapid assessment of drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Enhancing Acanthamoeba diagnostics: rapid detection of viable Acanthamoeba trophozoites and cysts using viability PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Encystment and Excystment Processes in Acanthamoeba castellanii: An Emphasis on Cellulose Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stimulation of Acanthamoeba castellanii excystment by enzyme treatment and consequences on trophozoite growth [frontiersin.org]
- 17. Stimulation of Acanthamoeba castellanii excystment by enzyme treatment and consequences on trophozoite growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrastromal Injection of Propamidine in Corneal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propamidine, an aromatic diamidine, is a well-established antiseptic and disinfectant with proven efficacy against a variety of microorganisms.[1] In ophthalmology, it is primarily used topically for the treatment of Acanthamoeba keratitis (AK), a severe and vision-threatening corneal infection.[2] While topical administration is the standard of care, deep stromal infections can be challenging to treat due to limited drug penetration.[3] Intrastromal injection, a technique that delivers a therapeutic agent directly into the corneal stroma, offers a promising approach to achieve higher, localized drug concentrations at the site of infection.[4] These application notes provide a comprehensive overview of the use of intrastromal this compound in corneal research, including its mechanism of action, toxicity profile, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted approach, primarily targeting the integrity and function of the pathogen's cellular structures. In Acanthamoeba, this compound is believed to:
-
Disrupt Cell Membranes: As a cationic compound, it interacts with the negatively charged phospholipids in the cell membrane, leading to altered permeability and leakage of intracellular components.[5][6]
-
Denature Cytosolic Proteins: this compound can interfere with the structure and function of essential proteins within the cytoplasm.[5]
-
Inhibit DNA Synthesis: It has been shown to inhibit the synthesis of nucleic acids, thereby preventing replication.[5][7]
While the direct effects of this compound on corneal cell signaling pathways are not extensively characterized, its introduction into the corneal stroma is likely to trigger host responses related to inflammation and wound healing. General corneal responses to injury and inflammation involve complex signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular senescence and proliferation.[8][9] Further research is warranted to elucidate the specific interactions of this compound with corneal cellular signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies on this compound for corneal applications.
Table 1: In Vivo Corneal Toxicity of Intrastromal this compound Isethionate in a Rabbit Model
| Concentration | Volume Injected | Key Findings | Citation |
| 0.1% | 0.1 mL | Corneal edema and epithelial erosion observed. | [10] |
| 0.05% | 0.1 mL | No obvious corneal toxicity, edema, or erosion observed. | [10] |
Table 2: In Vitro Amoebicidal Activity of this compound Isethionate
| Acanthamoeba Species | Effective Concentration | Citation |
| A. castellanii | > 1,000 µg/mL | [11] |
| A. polyphaga | > 250 µg/mL | [11] |
| A. hatchetti | > 31.25 µg/mL | [11] |
Table 3: In Vitro Corneal Cell Toxicity of this compound Isethionate
| Cell Type | Assay | Key Findings | Citation |
| Human Keratocytes | Real-time cytotoxicity (impedance) | Time- and concentration-dependent toxicity. More harmful than chlorhexidine with prolonged exposure. | [12][13] |
| Rabbit Corneal Epithelial & Endothelial Cells | Biocompatibility | Relatively nontoxic at lower concentrations, but more toxic than pentamidine at effective amoebicidal concentrations. | [11] |
Experimental Protocols
Protocol for Intrastromal Injection of this compound in a Rabbit Model
This protocol is adapted from established methods for intrastromal injections in rabbit corneas.[14][15][16]
Materials:
-
New Zealand white rabbits (2-3 kg)
-
This compound isethionate solution (e.g., 0.05% in sterile balanced salt solution)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Sterile 1 mL syringes with 30-gauge needles
-
Slit-lamp biomicroscope
-
Calipers
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Instill one drop of topical anesthetic into the eye.
-
Injection: Under microscopic guidance, carefully insert a 30-gauge needle with the bevel down into the mid-stroma of the cornea, avoiding the endothelium and epithelium. The injection can be made into the central cornea or circumferentially around a pre-existing lesion.
-
Administration: Slowly inject 0.1 mL of the this compound solution. A successful injection will create a localized stromal hydration wheal.
-
Post-Injection Monitoring: Perform daily examinations using a slit-lamp biomicroscope to assess for signs of toxicity, such as corneal edema, epithelial defects, and neovascularization. Document findings with photography.
-
Endpoint Analysis: At predetermined time points, animals can be euthanized, and corneas harvested for histological analysis, electron microscopy, or molecular assays.
Protocol for In Vitro Corneal Toxicity Assessment
This protocol outlines a method for evaluating the cytotoxicity of this compound on cultured corneal cells.[12][17]
Materials:
-
Primary human or rabbit corneal epithelial cells or keratocytes
-
Appropriate cell culture medium and supplements
-
This compound isethionate solutions of varying concentrations
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTS, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed corneal cells into a 96-well plate at a predetermined density and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treatment: Remove the culture medium and replace it with a medium containing various concentrations of this compound isethionate. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the vehicle control.
Protocol for Quantification of Corneal Neovascularization
This protocol provides a method to quantify corneal neovascularization in a rabbit model, which can be used to assess the inflammatory response to intrastromal this compound.[18][19][20]
Materials:
-
Rabbit model with induced corneal neovascularization (e.g., suture-induced or chemical burn)
-
Slit-lamp biomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition: Capture high-resolution digital images of the rabbit cornea at specified time points post-injection. Ensure consistent lighting and magnification.
-
Image Analysis:
-
Using image analysis software, outline the total corneal area and the area of neovascularization.
-
Calculate the area of neovascularization in mm².
-
The extent of neovascularization can be expressed as a percentage of the total corneal area.
-
-
Data Interpretation: Compare the extent of neovascularization between the this compound-treated group and a control group to assess the pro- or anti-angiogenic effects of the treatment.
Visualizations
Caption: Mechanism of Action of this compound against Acanthamoeba.
Caption: Experimental Workflow for In Vivo Intrastromal Injection.
Caption: Logical Relationship between In Vivo and In Vitro Corneal Research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Results of a trial of combined this compound isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 4. Effectiveness of Polyclonal Antibody Immunoconjugate Treatment with this compound Isethionate for Amoebic Keratitis in Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senescence and Stress Signaling Pathways in Corneal Cells After Nitrogen Mustard Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Safety of intrastromal injection of polyhexamethylene biguanide and this compound isethionate in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and this compound Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity and pharmacokinetics of intrastromal injection of amphotericin B in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Combination of Intrastromal and Intracameral Injections of Amphotericin B in the Treatment of Severe Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Human Corneal Epithelial Cell Line for in vitro Ocular Toxicity Testing [lifelinecelltech.com]
- 18. researchgate.net [researchgate.net]
- 19. New corneal neovascularization model in rabbits for angiogenesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Propamidine Resistance in Acanthamoeba Strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Propamidine resistance in Acanthamoeba strains.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during experiments involving this compound-resistant Acanthamoeba.
Q1: My Acanthamoeba culture, previously susceptible to this compound, now shows resistance. What could be the cause?
A1: This is a critical observation and may indicate the development of acquired resistance. One study involving a temporal series of Acanthamoeba ocular isolates from a patient demonstrated that this compound resistance developed during the course of therapy.[1] Analysis of the 18S rRNA gene of the isolates suggested that the resistance was due to a genetic or physiological change within the same strain, rather than a mixed infection with a pre-existing resistant strain.[1]
Possible contributing factors in a laboratory setting could include:
-
Sub-lethal drug concentrations: Continuous exposure to low levels of this compound may select for and promote the growth of resistant amoebae.
-
Spontaneous mutations: Random genetic mutations may confer a survival advantage in the presence of the drug.
Actionable Advice:
-
Sequence analysis: If you have isolates from different time points, consider sequencing relevant genes to confirm if they are the same strain.[1]
-
Review your culturing protocol: Ensure that drug concentrations are appropriate and that there is no gradual degradation of the drug in the culture medium.
-
Isolate and characterize the resistant strain: This newly resistant strain is a valuable tool for studying resistance mechanisms.
Q2: I am observing inconsistent results in my this compound susceptibility testing. What are the potential reasons?
A2: Inconsistent results in susceptibility testing can be frustrating. Here are some common factors to consider:
-
Inoculum preparation: The age and physiological state of the Acanthamoeba culture can significantly impact susceptibility. Ensure you are using a standardized number of cysts or trophozoites for each assay. A common protocol involves harvesting cysts after 7 days of incubation.
-
Drug stability: this compound isethionate solutions should be freshly prepared. Degradation of the compound can lead to an underestimation of its efficacy.
-
Assay method: Different susceptibility testing methods can yield varying results. The choice between a "complete-kill" assay and a metabolic-based assay (e.g., using colorimetric indicators) can influence the outcome.
-
Incubation time: The duration of exposure to the drug is critical. Standard protocols often specify 24, 48, or 72-hour time points.
Troubleshooting Steps:
-
Standardize your protocol: Adhere strictly to a validated protocol for inoculum preparation, drug concentration, and incubation time.
-
Include positive and negative controls: Always use a known susceptible strain as a positive control and a no-drug condition as a negative control.
-
Perform replicate experiments: Conduct at least three independent experiments to ensure the reproducibility of your results.
Q3: What are the potential molecular mechanisms behind this compound resistance in Acanthamoeba?
A3: While the exact mechanisms of this compound resistance in Acanthamoeba are not fully elucidated, a key area of investigation is the role of drug efflux pumps. Members of the ATP-binding cassette (ABC) transporter superfamily are known to play a crucial role in multidrug resistance in various organisms, including human pathogens, by actively pumping drugs out of the cell.[2] Research on Acanthamoeba castellanii has identified ABC transporters and suggests their involvement in cellular efflux and drug resistance.[2]
Another potential mechanism, observed in other protozoa, is the alteration of the drug's target site. This compound is known to disrupt the biosynthesis of proteins and nucleic acids.[3] Mutations in the genes encoding these targets could potentially reduce the binding affinity of the drug.
Q4: My experiments with this compound against Acanthamoeba cysts are not effective. Is this expected?
A4: Yes, this is a well-documented challenge. The cyst form of Acanthamoeba is notoriously resistant to many antimicrobial agents, including this compound.[3] The cyst's double-walled structure provides a formidable physical barrier against drug penetration. Some studies have described this compound as having poor cysticidal effects. Therefore, it is crucial to assess both trophozoiticidal and cysticidal activity in your experiments.
Q5: Are there alternative drugs to try for this compound-resistant strains?
A5: Yes, several studies have explored alternative and combination therapies.
-
Hexamidine and Pentamidine: These are other diamidine compounds that have shown efficacy against Acanthamoeba. In some cases, Hexamidine has demonstrated greater cysticidal activity than this compound.
-
Biguanides: Polyhexamethylene biguanide (PHMB) and chlorhexidine are often used, either alone or in combination with diamidines. A "double-biguanide" therapy, combining PHMB and chlorhexidine, has been suggested as an option for cases resistant to the standard biguanide-diamidine association.
-
Combination Therapy: A common and often more effective approach is the use of combination therapies. The combination of this compound with agents like neomycin or PHMB has been shown to improve clinical outcomes.[4]
Data Presentation: In Vitro Susceptibility of Acanthamoeba to Various Agents
The following tables summarize minimum cysticidal concentration (MCC) data from various studies. MCC is the lowest concentration of a drug that results in no viable organisms.
Table 1: MCC of Diamidines against Acanthamoeba Isolates
| Drug | Acanthamoeba Species | MCC (µg/mL) | Reference |
| This compound isethionate | A. castellanii | >1,000 | [5] |
| This compound isethionate | A. polyphaga | >250 | [5] |
| This compound isethionate | A. hatchetti | >31.25 | [5] |
| Pentamidine isethionate | A. castellanii | >125 | [5] |
| Pentamidine isethionate | A. polyphaga | >250 | [5] |
| Pentamidine isethionate | A. hatchetti | >62.5 | [5] |
Table 2: MCC of Various Antimicrobial Agents against Environmental Acanthamoeba Isolates
| Drug | Mean MCC (µg/mL) | Reference |
| Chlorhexidine | 10.9 | [6] |
| This compound | 296.8 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing this compound resistance in Acanthamoeba.
Protocol 1: In Vitro "Complete-Kill" Susceptibility Testing
This protocol is adapted from a method designed to determine the complete killing of Acanthamoeba cysts.
Objective: To determine the cysticidal activity of a test compound against Acanthamoeba cysts.
Materials:
-
Acanthamoeba isolate of interest
-
Non-nutrient agar (NNA) plates
-
Heat-killed Escherichia coli (or other suitable bacterial food source)
-
Sterile saline
-
Test compound (e.g., this compound isethionate) at desired concentrations
-
Sterile microcentrifuge tubes
-
Hemocytometer
-
Incubator at 30°C
Procedure:
-
Preparation of Acanthamoeba Cysts:
-
Inoculate the Acanthamoeba isolate onto NNA plates overlaid with heat-killed E. coli.
-
Incubate the plates at 30°C for 7 days to allow for the formation of a sufficient number of cysts.
-
Harvest the cysts by gently scraping the agar surface with a sterile cell scraper and resuspending them in 1.0 mL of sterile saline.
-
Determine the concentration of the cysts (cysts/mL) using a hemocytometer. Adjust the concentration as needed for the experiment.
-
-
Drug Exposure:
-
In sterile microcentrifuge tubes, add a defined volume of the test compound at the desired concentration.
-
Add a standardized volume of the Acanthamoeba cyst suspension to each tube.
-
Include a negative control with sterile saline instead of the test compound.
-
Incubate the tubes at 37°C for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
After the incubation period, centrifuge the tubes to pellet the cysts.
-
Carefully remove the supernatant containing the drug.
-
Wash the cysts by resuspending the pellet in sterile saline and centrifuging again. Repeat this washing step three times to remove any residual drug.
-
After the final wash, resuspend the cyst pellet in a small volume of saline.
-
Plate the entire volume of the resuspended cysts onto fresh NNA plates overlaid with heat-killed E. coli.
-
Incubate the plates at 30°C and observe for the emergence of trophozoites for up to 14 days.
-
Interpretation of Results:
-
Cysticidal activity: If no trophozoites emerge from the cysts after 14 days, the test compound is considered to have cysticidal activity at that concentration and exposure time.
-
No cysticidal activity: The presence of trophozoites indicates that the cysts were not killed by the treatment.
Visualizations
The following diagrams illustrate key concepts and workflows related to Acanthamoeba drug resistance research.
Caption: Workflow for "Complete-Kill" Susceptibility Assay.
References
- 1. Confirmatory Evidence from 18S rRNA Gene Analysis for In Vivo Development of this compound Resistance in a Temporal Series of Acanthamoeba Ocular Isolates from a Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ABC transporter in drug resistance of Acanthamoeba castellanii. | CU Digital Repository [dspace.cuni.cz]
- 3. Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reducing Propamidine Cytotoxicity in Corneal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Propamidine on corneal cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern for corneal cell lines?
A1: this compound, often used as its isethionate salt, is an aromatic diamidine compound with antiseptic and disinfectant properties. It is a key component in some ophthalmic solutions for the treatment of Acanthamoeba keratitis.[1] While effective against the parasite, this compound has demonstrated dose- and time-dependent cytotoxicity to corneal cells, including epithelial cells and keratocytes.[2] This toxicity can manifest as reduced cell viability, induction of apoptosis (programmed cell death), and inhibition of cell proliferation and migration, which are critical for corneal health and wound healing.[3] Understanding and managing this cytotoxicity is crucial for developing safer and more effective ophthalmic formulations.
Q2: What are the typical concentrations of this compound used in research and what are the clinically relevant concentrations?
A2: In clinical practice, this compound isethionate is commonly formulated in eye drops at a concentration of 0.1%.[4] For in vitro studies, researchers often use a range of concentrations to determine the dose-response relationship. While specific effective concentrations against Acanthamoeba can vary, studies have investigated a wide range of concentrations for cytotoxicity testing, from as low as 3.9x10⁻⁴% up to 0.1%.[3] It is important to note that direct translation of in vitro cytotoxic concentrations to clinical toxicity is complex due to factors like tear film dilution and contact time in the eye.
Q3: What are the known mechanisms of this compound-induced cytotoxicity in corneal cells?
A3: The precise signaling pathways of this compound-induced cytotoxicity in corneal cells are not fully elucidated in the currently available literature. However, based on general mechanisms of drug-induced cytotoxicity in ocular cells, it is hypothesized that this compound may induce cell death through one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is also plausible that this compound induces oxidative stress, leading to cellular damage.
Q4: Are there any known agents that can help reduce this compound's cytotoxicity?
A4: The literature specifically detailing agents that protect against this compound-induced cytotoxicity in corneal cell lines is limited. However, general strategies to reduce drug-induced cytotoxicity often involve co-formulation with antioxidants to counteract oxidative stress or with agents that stabilize cell membranes. Further research is needed to identify specific protective agents for use with this compound.
Data Presentation
While specific IC50 values for this compound on various corneal cell lines are not consistently reported across the literature, the dose- and time-dependent nature of its cytotoxicity is well-established.[2] The following tables summarize the qualitative and semi-quantitative findings from published studies.
Table 1: Summary of this compound's Cytotoxic Effects on Corneal Cell Lines
| Cell Line | Assay Type | Key Findings | Reference |
| Primary Human Keratocytes | Impedance-based | Time- and concentration-dependent cytotoxicity. More harmful than chlorhexidine at prolonged exposures. | [2] |
| Human Corneal Epithelial Cells | XTT Assay | This compound showed better viability compared to PHMB and hexamidine-diisethionat. | [3] |
| Rabbit Corneal Epithelial and Endothelial Cells | Not specified | Steady-state levels of this compound at effective amoebicidal concentrations were more toxic than pentamidine. | [5] |
Table 2: Comparative Cytotoxicity of Antiseptic Agents on Corneal Cells
| Agent | Relative Cytotoxicity | Key Observations | Reference(s) |
| This compound | Moderate to High | More toxic than chlorhexidine with long exposure. Toxicity is dose- and time-dependent. | [2] |
| Chlorhexidine | Moderate | Generally less cytotoxic than this compound with prolonged contact. | [2] |
| Pentamidine | Lower | Less toxic than this compound at effective amoebicidal concentrations. | [5] |
| Polyhexamethylene biguanide (PHMB) | High | Showed higher cytotoxicity compared to this compound in some studies. | [3] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Human Corneal Epithelial Cells (HCEC)
-
Complete culture medium
-
This compound isethionate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed HCECs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include untreated and vehicle-only controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Detection using Annexin V Staining
This protocol is for flow cytometry analysis.
-
Materials:
-
HCECs treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating HCECs with desired concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Uneven cell seeding, inconsistent drug concentration, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating and check for even cell distribution under a microscope after seeding.
-
Use a calibrated multichannel pipette for adding drugs and reagents.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or culture medium.
-
Issue 2: Unexpectedly high or low cytotoxicity.
-
Possible Cause: Incorrect drug concentration, instability of this compound in the culture medium, or interference of this compound with the assay chemistry.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Prepare fresh dilutions of this compound for each experiment, as it may degrade over time in culture medium.
-
To check for assay interference, run a cell-free control with this compound and the assay reagent (e.g., MTT) to see if the drug directly reduces the reagent. If interference is observed, consider using an alternative viability assay (e.g., a neutral red uptake assay).
-
Issue 3: Difficulty in interpreting apoptosis assay results.
-
Possible Cause: Suboptimal staining, incorrect compensation settings on the flow cytometer, or harvesting technique causing membrane damage.
-
Troubleshooting Steps:
-
Optimize the concentration of Annexin V and PI and the incubation time for your specific cell line.
-
Use single-stained controls (Annexin V only and PI only) to set up proper compensation on the flow cytometer.
-
Handle cells gently during harvesting to avoid artificially inducing membrane damage, which can lead to false-positive PI staining.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptotic pathways in this compound cytotoxicity.
Caption: Potential oxidative stress pathway induced by this compound.
References
- 1. Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and this compound Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Corneal toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in Propamidine solubility for research applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the solubility of propamidine and its isethionate salt in research applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isethionate salt commonly used?
This compound is an aromatic diamidine with antiseptic and disinfectant properties.[1] It is often used in its isethionate salt form, this compound isethionate, to improve its aqueous solubility for research and clinical applications, such as in ophthalmic solutions.[2][3] The isethionate salt is a combination of this compound with two molar equivalents of isethionic acid.[4]
Q2: What are the general solubility characteristics of this compound isethionate?
This compound isethionate is generally considered soluble in water and glycerol, less soluble in ethanol, and practically insoluble in non-polar organic solvents like ether and chloroform.[3] It is also soluble in dimethyl sulfoxide (DMSO).[5]
Q3: My this compound isethionate is not dissolving properly in my aqueous buffer. What could be the issue?
Several factors can contribute to dissolution problems:
-
Concentration: You may be exceeding the solubility limit of this compound isethionate in your specific buffer system.
-
pH: The pH of the solution can influence the ionization state and solubility of this compound. A pH between 4.5 and 6.5 is typical for a 5% w/v aqueous solution.[3]
-
Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature or with gentle warming can be helpful, but the stability of the compound at elevated temperatures should be considered.
-
Buffer Composition: High concentrations of certain salts in your buffer could potentially decrease the solubility of this compound isethionate through the common-ion effect or other ionic strength effects.
Q4: Can I prepare a concentrated stock solution of this compound isethionate?
Yes, preparing a concentrated stock solution in a suitable solvent is a common practice. DMSO is a good candidate for a stock solution, as this compound isethionate is soluble in it.[5] For example, a stock solution of 40 mg/mL in DMSO has been reported.[1] When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Q5: How should I store this compound isethionate powder and its solutions?
-
Powder: The solid form should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[5]
-
Solutions: Aqueous solutions should ideally be prepared fresh. If storage is necessary, they should be kept at 4°C for short periods (days to weeks) or aliquoted and stored at -20°C or -80°C for longer durations (months to years) to minimize degradation and repeated freeze-thaw cycles.[1][5] Stability in solution can be formulation-dependent, so a stability study for your specific conditions is recommended if the solution will be stored for an extended period.[6]
Data Presentation: Solubility of this compound Isethionate
The following table summarizes the available solubility data for this compound isethionate in common laboratory solvents. Please note that exact quantitative values can vary based on temperature, pH, and the purity of the compound.
| Solvent | Solubility | Remarks |
| Water | ~200 mg/mL (~1 in 5 parts water) | The pH of a 5% w/v solution is between 4.5 and 6.5.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 40 mg/mL has been reported.[1] |
| Ethanol (95%) | ~30 mg/mL (~1 in 33 parts ethanol) | Less soluble compared to water.[3] |
| Glycerol | Soluble | [3] |
| Ether, Chloroform | Practically Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound Isethionate
Objective: To prepare a working solution of this compound isethionate in an aqueous buffer for in vitro experiments.
Materials:
-
This compound isethionate powder
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Water bath (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass: Determine the mass of this compound isethionate needed to achieve the desired concentration in your final volume of buffer.
-
Weigh the powder: Accurately weigh the this compound isethionate powder in a sterile conical tube or vial.
-
Add the buffer: Add a portion of the aqueous buffer to the powder.
-
Dissolve the compound:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can use a magnetic stirrer at room temperature.
-
Gentle warming in a water bath (e.g., 37°C) can aid dissolution. Avoid excessive heat to prevent potential degradation.
-
-
Adjust the final volume: Once the solid is completely dissolved, add the remaining buffer to reach the final desired volume.
-
Sterilization: If required for your application, sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Storage: Use the solution immediately or store it appropriately as described in the FAQs.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound isethionate in DMSO for serial dilution into experimental media.
Materials:
-
This compound isethionate powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound isethionate needed for your desired stock concentration and volume.
-
Weigh the powder: Accurately weigh the this compound isethionate powder into a sterile amber vial or polypropylene tube.
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the powder.
-
Dissolve the compound: Vortex the mixture until the this compound isethionate is completely dissolved. Gentle warming may be used if necessary.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to protect from light and moisture.
Troubleshooting Guides
Issue 1: this compound isethionate precipitates out of aqueous solution.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent experimental results when using this compound isethionate.
Caption: Workflow for addressing inconsistent experimental outcomes.
Mechanism of Action: Membrane Disruption
This compound, like other diamidines, exerts its antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane.[5] This leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
References
- 1. This compound isethionate | TargetMol [targetmol.com]
- 2. This compound isethionate | C21H32N4O10S2 | CID 67413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. toku-e.com [toku-e.com]
- 5. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of pentamidine isethionate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Propamidine Therapeutic Index Improvement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Propamidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its therapeutic index.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary therapeutic use?
A1: this compound is an aromatic diamidine with antiseptic and disinfectant properties.[1] It is primarily used in its isethionate salt form for the topical treatment of Acanthamoeba keratitis, a serious eye infection.[1][2] It also possesses bacteriostatic capabilities against a variety of organisms, including some antibiotic-resistant staphylococci and Gram-negative bacilli.[1][3]
Q2: What is the main limitation of this compound in clinical applications?
A2: The primary limitation of this compound is its low therapeutic index.[4] This means there is a narrow margin between the effective dose and the dose at which toxic effects occur.[5][6][7][8] Studies have shown that at effective amoebicidal concentrations, this compound can be significantly more toxic to corneal tissues than other treatments like pentamidine.[4]
Q3: What are the known toxicities associated with this compound?
A3: this compound's toxicity is both concentration- and time-dependent.[9] Prolonged use, especially at high concentrations, can be detrimental to corneal cells.[2][9] It can cause corneal abnormalities, and in in-vitro studies, it has been shown to be more cytotoxic than chlorhexidine with long-term exposure.[2][9]
Q4: What strategies can be employed to improve the therapeutic index of this compound?
A4: Several strategies can be investigated to improve the therapeutic index of this compound, primarily focusing on enhancing its delivery to the target site while minimizing off-target toxicity. These include:
-
Novel Drug Delivery Systems: Formulations such as nanoparticles, liposomes, niosomes, and in-situ gels can improve ocular bioavailability, prolong drug residence time, and enhance corneal penetration.[10][11][12]
-
Prodrug Approach: Modifying the this compound molecule into an inactive prodrug that is converted to the active form at the target site can improve its physicochemical properties for better absorption and reduced toxicity.
-
Use of Penetration Enhancers: Co-administration with compounds that enhance permeability across ocular membranes can increase the efficacy at lower concentrations.[10]
-
Combination Therapy: Using this compound in combination with other antimicrobial agents, such as neomycin or chlorhexidine, has been shown to be an effective treatment strategy, potentially allowing for lower, less toxic doses of each agent.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound and its novel formulations.
| Problem | Possible Causes | Troubleshooting Steps |
| High Cytotoxicity in in vitro Assays | - this compound concentration is too high.- Prolonged exposure time.- High sensitivity of the cell line used. | - Perform a dose-response study to determine the IC50 value.- Reduce the incubation time.- Use a more robust cell line or primary cells that better represent the target tissue. |
| Low Efficacy in in vitro Amoebicidal Assays | - Resistance of the Acanthamoeba strain.- Inadequate drug concentration.- Issues with the assay protocol. | - Test against different strains of Acanthamoeba as sensitivity can vary.[4]- Increase the concentration of this compound.- Verify the viability of the amoebae and the correct preparation of the drug solution. |
| Poor Corneal Penetration in ex vivo Models | - Formulation has poor mucoadhesive properties.- Physicochemical properties of the formulation are not optimal for corneal permeation. | - Incorporate mucoadhesive polymers into the formulation.- Modify the formulation to enhance lipophilicity for transcellular transport or reduce particle size for paracellular transport. |
| Inconsistent Results in Animal Models | - Improper administration technique.- Rapid clearance of the formulation from the ocular surface.- Animal model is not representative of human ocular physiology. | - Ensure consistent and accurate topical application.- Use formulations with increased viscosity or bioadhesion.- Consider using a different animal model or supplement with ex vivo human cornea models. |
III. Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against Acanthamoeba Species
| Acanthamoeba Species | This compound Effective Concentration (µg/mL) | Pentamidine Effective Concentration (µg/mL) | Reference |
| A. castellanii | > 1,000 | > 125 | [4] |
| A. polyphaga | > 250 | > 250 | [4] |
| A. hatchetti | > 31.25 | > 62.5 | [4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Type | Assay | This compound Concentration | Observation | Reference |
| Rabbit Corneal Epithelial & Endothelial Cells | Cell Culture | Effective amoebicidal concentrations | More toxic than pentamidine | [4] |
| Human Keratocytes | Impedance Analysis & WST-1 | Various | Time and concentration-dependent toxicity; more harmful than chlorhexidine in prolonged exposure | [9] |
| Rabbit Corneal Stromal Keratocytes | WST-1 Assay | 0.05% | Almost no toxicity observed | |
| Rabbit Corneal Stromal Keratocytes | TUNEL Assay | 0.05% | No keratocyte apoptosis observed |
IV. Experimental Protocols
WST-1 Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound on corneal cells.
Materials:
-
Corneal cell line (e.g., human keratocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound isethionate
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the corneal cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different this compound concentrations to the respective wells. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Bovine Corneal Opacity and Permeability (BCOP) Assay
This assay evaluates the potential of this compound to cause corneal irritation.
Materials:
-
Freshly isolated bovine corneas
-
Opacitometer
-
Fluorometer
-
This compound solution
-
Saline solution (control)
-
Fluorescein solution
Procedure:
-
Mount the bovine corneas in a specialized holder.
-
Measure the baseline opacity of each cornea using an opacitometer.
-
Apply the this compound solution to the epithelial surface of the cornea for a defined period.
-
After exposure, rinse the cornea and measure the opacity again.
-
Add fluorescein solution to the epithelial side of the cornea.
-
After a set time, measure the amount of fluorescein that has permeated through the cornea into the endothelial chamber using a fluorometer.
-
Compare the changes in opacity and permeability to the control group.
V. Mandatory Visualizations
Signaling Pathway of Aromatic Diamidines
The precise signaling pathway of this compound in mammalian cells leading to toxicity is not well-defined. However, the general mechanism of action for aromatic diamidines in pathogenic organisms involves targeting DNA. In trypanosomatids, diamidines are known to accumulate in the kinetoplast and interfere with DNA replication, which can lead to cell cycle arrest and apoptosis.[4][9] It is plausible that at toxic concentrations in mammalian cells, a similar mechanism involving nuclear and/or mitochondrial DNA disruption occurs.
Caption: Proposed mechanism of this compound toxicity in mammalian cells.
Experimental Workflow for Evaluating Novel this compound Formulations
This workflow outlines the steps to develop and test a new this compound formulation with an improved therapeutic index.
Caption: Workflow for novel this compound formulation development and testing.
References
- 1. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical aspects of the mechanism of action of antiarrhythmic drugs on mitochondria. VII. Effect on energy-linked reactions and on membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 9. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Signaling Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pathway compendium analysis elucidates mechanism of pro-angiogenic synthetic small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Propamidine stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propamidine in long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is an aromatic diamidine antiseptic and disinfectant.[1] Its isethionate salt is used in ophthalmic preparations for treating eye infections.[1][2][3] Like many active pharmaceutical ingredients (APIs), this compound's chemical structure can be susceptible to degradation over time, especially under the influence of environmental factors such as heat, light, pH changes, and oxygen. This degradation can lead to a loss of potency and the formation of potentially harmful impurities, compromising the validity and safety of long-term experimental results.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: The acidity or alkalinity of a solution can catalyze hydrolysis reactions.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Excipients: Interactions between this compound and other components in a formulation can affect its stability.
-
Container and Closure System: The packaging materials can interact with the formulation or fail to protect it from environmental factors.
Q3: What are the typical storage conditions for this compound-containing formulations like eye drops?
A3: Commercially available this compound isethionate 0.1% w/v eye drops (Brolene®) are recommended to be stored below 25°C.[2][4] Once opened, for domiciliary use, they should be discarded after 28 days. For hospital use, the recommendation is to discard them after 7 days.[3][4][5] For research purposes, it is crucial to establish the stability of your specific formulation under its intended storage and use conditions.
Q4: I am observing a decrease in the concentration of this compound in my solution over time. What could be the cause?
A4: A decrease in this compound concentration is likely due to chemical degradation. The most common degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis. To identify the cause, you should systematically evaluate the environmental conditions of your experiment. Refer to the troubleshooting guide below for a more detailed approach.
Q5: How can I minimize the degradation of this compound in my experimental solutions?
A5: To enhance the stability of this compound solutions, consider the following strategies:
-
pH Control: Use buffers to maintain the pH at a level where this compound exhibits maximum stability. This pH range needs to be determined experimentally.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen if appropriate, and protect them from temperature fluctuations.
-
Light Protection: Use amber-colored containers or other light-protective packaging to shield solutions from light.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Use of Additives: Consider including antioxidants or chelating agents in your formulation to inhibit oxidation. However, compatibility with this compound and other excipients must be verified.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Cloudiness in this compound Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify the solubility of this compound isethionate in your chosen solvent system at the experimental concentration and temperature. 2. Consider adjusting the pH or using a co-solvent if solubility is an issue. |
| pH Shift | 1. Measure the pH of the solution. 2. If the pH has shifted to a range where this compound or other components are less soluble, adjust and buffer the solution appropriately. |
| Interaction with Container | 1. Investigate potential leaching from or adsorption to the container material. 2. Consider using a different type of container (e.g., glass vs. plastic) and perform compatibility studies. |
| Degradation Product Formation | 1. Analyze the precipitate to determine if it is a degradation product. 2. If so, investigate the degradation pathway and implement measures to prevent it (see Issue 2). |
Issue 2: Loss of this compound Potency in a Long-Term Study
This issue is often identified through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
| Potential Degradation Pathway | Troubleshooting and Mitigation Strategies |
| Hydrolysis | 1. Investigate pH-dependency: Conduct a study to determine the rate of degradation at different pH values to find the pH of maximum stability. 2. Formulation Adjustment: Use a suitable buffer system to maintain the optimal pH. 3. Reduce Water Activity: For solid formulations, protect from humidity. For non-aqueous liquid formulations, ensure anhydrous conditions. |
| Oxidation | 1. Limit Oxygen Exposure: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen). Use sealed containers with minimal headspace. 2. Add Antioxidants: Consider adding an antioxidant such as ascorbic acid, sodium metabisulfite, or tocopherols. Compatibility must be confirmed. 3. Add Chelating Agents: If metal ions are suspected to catalyze oxidation, add a chelating agent like edetate disodium (EDTA). |
| Photodegradation | 1. Protect from Light: Store the material and solutions in amber glass vials or other light-blocking containers. 2. Conduct Photostability Studies: Expose the solution to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity and the effectiveness of protective packaging. |
| Thermal Degradation | 1. Control Temperature: Store at the lowest appropriate temperature to slow down degradation kinetics. Avoid exposure to high temperatures during preparation and handling. 2. Perform Kinetic Studies: Determine the degradation rate at different temperatures to understand the temperature sensitivity and to estimate shelf-life under various conditions. |
Data on this compound Stability
Currently, there is a lack of publicly available, detailed quantitative data on the degradation kinetics of this compound under various stress conditions. The following table is a template that researchers should aim to populate through experimental studies to characterize the stability of their specific this compound formulation.
| Stress Condition | Parameters | Observation/Results | Degradation Rate (k) | Half-life (t½) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | To be determined experimentally | To be determined | To be determined |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | To be determined experimentally | To be determined | To be determined |
| Oxidative | 3% H₂O₂, RT, 24h | To be determined experimentally | To be determined | To be determined |
| Thermal | 80°C, 48h | To be determined experimentally | To be determined | To be determined |
| Photolytic | ICH Q1B conditions | To be determined experimentally | To be determined | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound isethionate (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize a sample before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. Neutralize a sample before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). Optimize the mobile phase composition (gradient or isocratic elution) and pH to achieve good separation between the this compound peak and any degradation product peaks generated during the forced degradation study.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select an optimal wavelength for quantification where this compound absorbs strongly and interference from degradants is minimal.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products. Analyze stressed samples and check for peak purity of the this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.
-
Accuracy: Determine the recovery of this compound from spiked placebo samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.
-
Visualizations
References
Technical Support Center: Troubleshooting Propamidine Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of propamidine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating after being added to the cell culture medium?
A1: this compound precipitation in culture media can be attributed to several factors, primarily related to its physicochemical properties and interactions with media components. This compound isethionate is a diamidine compound, and its precipitation is often triggered by:
-
Interaction with Phosphate Ions: Culture media like RPMI-1640 have a high concentration of phosphate ions, which can interact with the amidine groups of this compound, leading to the formation of insoluble salts.
-
pH Shifts: this compound isethionate solutions are typically acidic (pH 4.5-6.5). When added to a culture medium with a physiological pH (around 7.2-7.4), the change in pH can reduce its solubility.
-
Temperature Changes: Moving the this compound stock solution from cold storage to the warmer temperature of the culture medium can affect its solubility.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture volume will inevitably lead to precipitation.
-
Solvent Shock: If using a solvent like DMSO to prepare a concentrated stock, rapid dilution into the aqueous culture medium can cause the compound to precipitate out of the solution.
Q2: I'm using RPMI-1640 medium and observing significant precipitation. Is this expected?
A2: Yes, this is a common issue. RPMI-1640 is known for its high phosphate content, which is a key component of its buffering system.[1] The positively charged amidine groups of this compound can readily form insoluble complexes with the negatively charged phosphate ions in the medium, leading to visible precipitation.
Q3: How can I prepare my this compound stock solution to minimize precipitation?
A3: Proper preparation of the stock solution is crucial. Here are some recommendations:
-
Choice of Solvent: this compound isethionate is soluble in water and 95% ethanol.[2] For cell culture applications, preparing a stock solution in sterile, distilled water is generally recommended. If a higher concentration is required, a minimal amount of DMSO can be used, but the final DMSO concentration in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced precipitation and cytotoxicity.[3]
-
Concentration of Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume added to the culture medium.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the best way to add this compound to the culture medium to avoid precipitation?
A4: The method of addition is critical. Follow this procedure for best results:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.[3]
-
Dilute slowly: Add the required volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing.[4] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Use a sufficient volume of medium: Adding the stock solution to a larger volume of medium can aid in its dispersion and reduce the chances of precipitation.[4]
Q5: Can the type of serum used in the culture medium affect this compound precipitation?
A5: Yes, serum components can influence the solubility of compounds. Serum albumin, for instance, can bind to drugs and either increase or decrease their solubility and bioavailability.[5] If you are switching between serum-containing and serum-free media, you may observe differences in this compound solubility.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | - Final concentration is too high.- Rapid addition of the stock solution.- Interaction with high phosphate concentration in the medium. | - Decrease the final concentration of this compound if your experimental design allows.- Add the stock solution slowly and drop-wise while vortexing the medium.- Consider using a medium with a lower phosphate concentration if possible. |
| Precipitate forms over time in the incubator. | - Temperature shift from room temperature to 37°C.- pH shift due to the CO2 environment.- Slow interaction with media components. | - Pre-warm the medium to 37°C before adding the this compound stock.- Ensure the medium is correctly buffered for the incubator's CO2 concentration.- Prepare fresh this compound-containing medium for each experiment. |
| Precipitation is observed in the this compound stock solution. | - The concentration of the stock solution is too high for the solvent.- Improper storage conditions. | - Prepare a new stock solution at a lower concentration.- Ensure the stock solution is stored correctly (e.g., at -20°C in aliquots). |
Experimental Protocols
Protocol 1: Preparation of this compound Isethionate Stock Solution
Materials:
-
This compound isethionate powder
-
Sterile, distilled water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound isethionate powder to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, distilled water or DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Addition of this compound to Cell Culture Medium
Materials:
-
Prepared this compound stock solution
-
Complete cell culture medium (e.g., RPMI-1640)
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of the pre-warmed medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Ensure the final concentration of any solvent (e.g., DMSO) is within the acceptable range for your cell line (typically ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Preventing this compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting and preventing this compound precipitation in cell culture media.
Potential Signaling Pathways Affected by this compound
This compound's antimicrobial mechanism is thought to involve the disruption of mitochondrial function, which can, in turn, trigger apoptosis and affect the cell cycle. The following diagrams illustrate these potential pathways.
1. This compound-Induced Mitochondrial Dysfunction and Apoptosis
This compound may disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptosis pathway.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE EFFECT OF this compound ON BACTERIAL METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Propamidine Penetration in Corneal Tissue Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the corneal penetration of Propamidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to this compound penetration in the cornea?
The cornea presents several barriers to drug penetration. The outermost layer, the epithelium, is lipophilic and forms tight junctions, which limits the passage of hydrophilic drugs like this compound.[1][2] The underlying stroma is a hydrophilic layer composed of collagen fibrils, which can impede the diffusion of lipophilic compounds.[1][2] Therefore, a drug must possess both hydrophilic and lipophilic properties to effectively traverse the entire cornea.
Q2: What are the different types of in vitro corneal tissue models available for studying this compound penetration?
Several in vitro models are available, ranging in complexity. These include:
-
Corneal epithelial cell monolayers: These are the simplest models, often using immortalized human or rabbit corneal epithelial cells.[3]
-
3D reconstructed human corneal epithelial models: These models, such as EpiOcular™ and LabCyte CORNEA-MODEL, consist of multiple layers of differentiated corneal epithelial cells that form tight junctions, providing a more physiologically relevant barrier.[3][4][5][6]
-
Organotypic corneal equivalents: These are more complex models that include multiple cell types, such as epithelial cells, stromal fibroblasts, and endothelial cells, to better mimic the structure of the human cornea.[3][7]
-
Ex vivo animal corneas: Corneas excised from animals like rabbits, pigs, or cows are often used in Ussing chambers or Franz diffusion cells to assess permeability.[7][8][9] However, anatomical differences between animal and human corneas can affect the results.[8]
Q3: What are penetration enhancers and how do they improve drug delivery?
Penetration enhancers are compounds that temporarily alter the structure of the corneal epithelium to increase drug permeability.[10] They can act through several mechanisms:
-
Disrupting tight junctions: Some enhancers can loosen the tight junctions between epithelial cells, allowing for increased paracellular transport (between cells).[11]
-
Altering membrane fluidity: Certain enhancers can interact with the lipid bilayers of epithelial cells, increasing their fluidity and facilitating transcellular transport (through cells).[10][11]
-
Modifying the tear film and mucus layer: Some compounds can alter the properties of the tear film and mucus, which can improve drug retention and subsequent absorption.[11]
Q4: What types of penetration enhancers are being investigated for ophthalmic drug delivery?
A variety of penetration enhancers are under investigation, including:
-
Surfactants: Non-ionic surfactants like Labrasol® have been shown to enhance corneal penetration.[8]
-
Chelating agents: Compounds like ethylenediaminetetraacetic acid (EDTA) can disrupt tight junctions by chelating calcium ions.[10]
-
Bile salts: Sodium taurocholate and sodium glycocholate have demonstrated the ability to enhance transcorneal drug permeability.[8]
-
Cell-penetrating peptides (CPPs): Peptides like Penetratin and octa-arginine (R8) can facilitate the cellular uptake of molecules.[5][6][12][13]
-
Bioadhesive polymers: Polymers like chitosan can prolong the contact time of the formulation on the corneal surface.[10]
Q5: Are there any safety concerns associated with the use of penetration enhancers?
Yes, safety is a primary concern. An ideal penetration enhancer should be non-toxic, non-irritating, and its effects should be reversible.[8][11] High concentrations of some enhancers, such as benzalkonium chloride (a common preservative), can cause significant damage to the corneal tissue and affect cell viability.[1] It is crucial to perform cytotoxicity assays to determine a safe and effective concentration for any new penetration enhancer.
Troubleshooting Guides
Problem 1: High variability in this compound permeability results across experiments.
-
Possible Cause: Inconsistent barrier function of the corneal tissue model.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): For 3D tissue models, measure TEER before each experiment to ensure the integrity of the epithelial barrier. Only use tissues that meet a predefined TEER threshold (e.g., >1000 Ω·cm²).[1]
-
Standardize Tissue Culture Conditions: Ensure consistent cell seeding density, culture media, and incubation times to promote uniform tissue development.
-
Check for Cytotoxicity: The experimental formulation (including this compound and any enhancers) may be affecting the viability of the corneal cells, leading to a compromised barrier. Perform a cytotoxicity assay (e.g., MTT assay) to confirm that the concentrations used are non-toxic.[6]
-
Ensure Proper Handling of Ex Vivo Tissues: If using ex vivo animal corneas, ensure they are fresh and handled carefully to avoid damage. Standardize the mounting procedure in the diffusion apparatus.
-
Problem 2: The chosen penetration enhancer is not significantly increasing this compound permeability.
-
Possible Cause: The mechanism of the enhancer is not effective for a hydrophilic drug like this compound, or the concentration is suboptimal.
-
Troubleshooting Steps:
-
Re-evaluate Enhancer Mechanism: Consider if the enhancer primarily facilitates the transport of lipophilic drugs. For this compound, enhancers that act on tight junctions to open the paracellular pathway may be more effective.
-
Optimize Enhancer Concentration: Perform a dose-response study to determine the optimal concentration of the penetration enhancer. Too low a concentration may be ineffective, while too high a concentration could cause toxicity and damage the corneal barrier.[6]
-
Investigate Formulation Effects: The vehicle in which this compound and the enhancer are formulated can significantly impact permeability. Consider the effects of pH, viscosity, and other excipients.
-
Explore Combination Approaches: Consider using a combination of enhancers that work through different mechanisms. For example, a bioadhesive polymer to increase residence time combined with a tight junction modulator.[10]
-
Problem 3: Observed cytotoxicity in the corneal tissue model after applying the this compound formulation.
-
Possible Cause: The concentration of this compound or the penetration enhancer is too high, or the combination is synergistic in its toxicity.
-
Troubleshooting Steps:
-
Perform Individual and Combination Cytotoxicity Assays: Test the cytotoxicity of this compound and the penetration enhancer separately and in combination to identify the source of the toxicity.[14][15]
-
Reduce Concentrations: If toxicity is observed, lower the concentrations of the components in the formulation.
-
Evaluate Exposure Time: Reduce the duration of the experiment to see if the toxicity is time-dependent.[15]
-
Select a Milder Penetration Enhancer: If the enhancer is the primary cause of toxicity, consider screening for alternative enhancers with a better safety profile. Cell-penetrating peptides are often explored for their potential for lower toxicity compared to surfactants.[5][13]
-
Quantitative Data Summary
Table 1: Apparent Permeability Coefficients (Papp) of Various Compounds in a 3D Corneal Tissue Model
| Compound | Formulation | Papp (cm/s) | Reference |
| Latanoprost (Prodrug) | Commercial Formulation | 2.5 x 10⁻⁵ | [1] |
| Bimatoprost (Prodrug) | Commercial Formulation | 5.6 x 10⁻⁵ | [1] |
| Latanoprost Free Acid | In KRB Buffer | 1.2 x 10⁻⁶ | [1] |
| Bimatoprost Free Acid | In KRB Buffer | 1.9 x 10⁻⁶ | [1] |
Table 2: Effect of Penetration Enhancers on Corneal Permeability
| Drug | Penetration Enhancer | Model | Permeability Increase | Reference |
| Baicalin | 3.0% Labrasol® | Rabbit Cornea | 3.14-fold | [8] |
| Tacrolimus | Liposomes with Sodium Taurocholate | Rabbit Cornea | Up to 4-fold | [8] |
| Rebamipide | 10 µM Penetratin (CPP) | Porcine Eye Model | Marked Improvement | [6] |
Experimental Protocols
Protocol 1: In Vitro Corneal Permeability Assay using a 3D Corneal Tissue Model
-
Tissue Model Preparation: Culture 3D human corneal epithelial tissue models (e.g., LabCyte CORNEA-MODEL24) at the air-liquid interface according to the manufacturer's instructions until a stable TEER is achieved.
-
Pre-Experiment Incubation: Thirty minutes prior to the experiment, replace the medium in the basolateral chamber with fresh, pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer.
-
Application of Test Substance:
-
Prepare the test solution of this compound with or without the penetration enhancer in KRB buffer.
-
Carefully remove the medium from the apical side of the tissue insert.
-
Add the test solution to the apical chamber (donor chamber).
-
Add fresh KRB buffer to the basolateral chamber (receiver chamber).
-
-
Sampling:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.
-
After each collection, replace the withdrawn volume with fresh, pre-warmed KRB buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis:
-
Calculate the cumulative amount of this compound that has permeated into the basolateral chamber over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = Jss / (A * C₀) Where:
-
Jss is the steady-state flux.
-
A is the surface area of the tissue insert.
-
C₀ is the initial concentration of this compound in the donor chamber.
-
-
Protocol 2: Cytotoxicity Assay of Penetration Enhancers (MTT Assay)
-
Cell Seeding: Seed human corneal epithelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the penetration enhancer in cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the enhancer. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
-
Incubation: Incubate the plate for a period that is relevant to the permeability experiment (e.g., 2-4 hours).
-
MTT Addition:
-
After incubation, remove the treatment medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the cell viability against the enhancer concentration to determine the concentration that causes 50% inhibition of cell viability (IC50).
-
Visualizations
Caption: Workflow for assessing a new penetration enhancer for this compound.
Caption: Major pathways for drug penetration across the cornea.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of In Vitro Models for Development of Ophthalmic Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro reconstructed 3D corneal tissue models for ocular toxicology and ophthalmic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Cell-Penetrating Peptides as Penetration Enhancers in Eye Drop Formulations Using a Reconstructed Human Corneal Epithelial Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Corneal Drug Penetration Using Penetratin for Ophthalmic Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human corneal equivalent as cell culture model for in vitro drug permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penetration Enhancers in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corneal Permeability and Uptake of Twenty-Five Drugs: Species Comparison and Quantitative Structure–Permeability Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Penetration Enhancers for Topical Drug Delivery to the Ocular Posterior Segment - Experimentica [experimentica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and this compound Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Propamidine in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Propamidine in cell-based assays.
Troubleshooting Guide
Unexpected or inconsistent results in cell-based assays using this compound may be indicative of off-target effects. This guide provides a systematic approach to identifying and mitigating these issues.
| Observed Problem | Potential Cause | Suggested Solution |
| High cellular toxicity at concentrations expected to be non-toxic. | This compound may be inducing cytotoxicity through off-target mechanisms, such as mitochondrial dysfunction. | 1. Perform a detailed dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line and compare it to the effective concentration for your intended application.[1][2] 2. Assess mitochondrial health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and ATP production to investigate mitochondrial toxicity.[3][4] 3. Characterize the cell death mechanism: Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release) to understand the pathway of cell death.[2] |
| Phenotype is inconsistent with the known function of the intended target. | This compound may be interacting with other cellular proteins, leading to unexpected biological responses. | 1. Conduct a literature review: Search for known off-target activities of this compound or structurally similar diamidine compounds. 2. Perform target deconvolution: Utilize techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm direct engagement with the intended target and identify potential off-targets.[1][5] 3. Employ genetic validation: Use siRNA or CRISPR/Cas9 to knock down the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.[1][2] |
| Variable results between different cell lines. | Cell lines may have different expression levels of on-target and off-target proteins, as well as varying activities of drug transporters. | 1. Profile target and off-target expression: Use Western blotting or qPCR to quantify the protein and mRNA levels of the intended target and any suspected off-target proteins in the cell lines being used.[1] 2. Investigate cellular uptake and efflux: As a cationic molecule, this compound's intracellular concentration may be influenced by organic cation transporters (OCTs) for uptake and ABC transporters for efflux.[6][7][8][9] Evaluate the expression of these transporters in your cell lines. |
| Observed effect does not correlate with the potency at the intended target. | The phenotype may be driven by a more potent interaction with an unknown off-target. | 1. Consider broad-spectrum screening: If resources permit, screen this compound against a commercial safety panel (e.g., a kinase or GPCR panel) to identify potential off-target interactions.[10][11] 2. Use a structurally distinct compound: If available, use another compound that targets the same primary protein but has a different chemical structure. If this compound does not produce the same phenotype, the effect of this compound is likely off-target.[1] |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: At what concentration should I use this compound to minimize off-target effects?
A2: It is crucial to perform a dose-response curve in your specific cell-based assay to determine the lowest effective concentration that elicits the desired on-target phenotype.[2] Off-target effects are more frequently observed at higher concentrations.
Q3: How can I confirm that the observed cellular phenotype is due to the intended activity of this compound and not an off-target effect?
A3: The "gold standard" for attributing an observed effect to a specific target involves a combination of approaches. First, confirm direct binding of this compound to the intended target using a target engagement assay like CETSA or NanoBRET.[1][5] Second, use a genetic approach, such as an siRNA or CRISPR-mediated knockdown of the target, and perform a "rescue" experiment by re-expressing a modified, siRNA-resistant version of the target.[12][13] If the phenotype is reversed upon re-expression, it is likely an on-target effect.
Q4: Could the cellular uptake and efflux of this compound influence its off-target effects?
A4: Yes. This compound is a cationic molecule, and its intracellular concentration can be regulated by transporters.[6][7] Differences in the expression and activity of uptake transporters (like organic cation transporters) and efflux transporters (like ABC transporters) across different cell lines can lead to variations in intracellular drug concentration, which can in turn affect the engagement of lower-affinity off-targets.[8][9]
Q5: What are some potential off-target signaling pathways that could be affected by a small molecule like this compound?
A5: While specific off-target data for this compound is limited, small molecules can frequently interact with common signaling pathways. These include, but are not limited to, the MAPK/ERK pathway, the PI3K/Akt pathway, and calcium signaling pathways.[14][15][16] Unexplained changes in cell proliferation, survival, or other cellular processes may be linked to the modulation of these pathways.
Data Presentation
As broad-spectrum screening data for this compound is not publicly available, the following table provides an illustrative example of how to present such data if it were obtained. This hypothetical data suggests potential off-target interactions that would require further validation.
Table 1: Hypothetical Off-Target Profile of this compound
| Target Class | Specific Target | Assay Type | Activity (IC50/Ki) | Notes |
| Kinase | Kinase X | Biochemical | 5 µM | Moderate inhibition, requires cellular validation. |
| Kinase | Kinase Y | Biochemical | > 50 µM | Not a significant off-target. |
| GPCR | GPCR Z | Radioligand Binding | 10 µM | Weak interaction, may be relevant at high concentrations. |
| Ion Channel | Cation Channel A | Electrophysiology | 8 µM | Potential for effects on ion homeostasis. |
| Transporter | OCT2 | Uptake Assay | 15 µM | May inhibit its own uptake or that of other substrates. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity
Objective: To determine the concentration of this compound that causes 50% cytotoxicity (IC50) in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X stock of this compound in cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 µM).
-
Treatment: Remove the existing media from the cells and add the 2X this compound dilutions. Include wells with vehicle control (e.g., DMSO in media) and untreated cells.
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Use a commercially available cytotoxicity assay, such as one that measures the release of lactate dehydrogenase (LDH) or a metabolic assay like MTT or resazurin.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).[17]
-
Heat Challenge: Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein detection method.
-
Data Analysis: Quantify the band intensities of the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[18]
Protocol 3: siRNA-Mediated Knockdown and Rescue Experiment
Objective: To validate that an observed phenotype is due to the on-target activity of this compound.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA targeting your protein of interest or a non-targeting control siRNA. After 48-72 hours, confirm the knockdown efficiency by Western blot or qPCR.
-
Phenotypic Assay: Treat the knockdown and control cells with this compound at the effective concentration and assess the phenotype of interest. If the phenotype is diminished or absent in the knockdown cells, it suggests an on-target effect.
-
Rescue Construct: Create a plasmid that expresses your target protein but contains silent mutations in the siRNA binding site, making it resistant to the siRNA.
-
Rescue Experiment: Co-transfect the cells with the target-specific siRNA and the siRNA-resistant rescue plasmid.
-
Phenotypic Analysis: Treat the rescued cells with this compound. If the original phenotype is restored, it provides strong evidence for an on-target effect.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the molecular mechanism of mitochondrial toxicity by AIDS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 4. Propofol Is Mitochondrion-Toxic and May Unmask a Mitochondrial Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epithelial organic cation transporters ensure pH-dependent drug absorption in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian drug efflux transporters of the ATP binding cassette (ABC) family: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 13. ABC efflux transporters at blood-central nervous system barriers and their implications for treating spinal cord disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Calcium signaling and molecular mechanisms underlying neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies for Preventing Propamidine Degradation in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of Propamidine in solution during experimental procedures. By understanding the factors that influence its stability and implementing appropriate preventative strategies, researchers can ensure the integrity and reliability of their results.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges related to the stability of this compound solutions. This guide addresses common problems with direct, actionable solutions.
Issue 1: Rapid Loss of Potency in Prepared this compound Solutions
Possible Cause: The primary cause of this compound degradation in aqueous solutions is hydrolysis of the amidine functional groups. This reaction is highly dependent on the pH of the solution and is significantly accelerated under basic conditions. Oxidation and exposure to light can also contribute to degradation.
Solutions:
-
pH Control: Maintain the pH of the solution within a weakly acidic to neutral range (ideally pH 5.0-7.0). Use of a suitable buffer system, such as a citrate or acetate buffer, is highly recommended to ensure pH stability.
-
Protection from Light: Store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze degradation.
-
Temperature Control: Store stock and working solutions at recommended temperatures, typically 2-8°C for short-term storage and frozen (-20°C or below) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: For applications where oxidative stress is a concern, consider the addition of antioxidants.
Troubleshooting Logic Diagram
Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main degradation pathways for this compound are hydrolysis and, to a lesser extent, oxidation and photolysis.
-
Hydrolysis: The amidine groups in the this compound molecule are susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. This process is significantly influenced by pH, with higher pH (alkaline conditions) accelerating the degradation rate. The hydrolysis of related benzamidinium compounds has been shown to be rapid at a pH of 11 and above[1].
-
Oxidation: While less common than hydrolysis, the ether linkages in the this compound structure can be susceptible to oxidative cleavage, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species[2].
-
Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions. While specific data on this compound is limited, many aromatic compounds are known to be light-sensitive.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on the stability of similar amidine compounds, a weakly acidic to neutral pH range of 5.0 to 7.0 is recommended to minimize hydrolytic degradation. Commercial ophthalmic preparations of this compound isethionate use sodium hydroxide for pH adjustment, indicating the importance of a controlled pH for stability[3][4].
Q3: Can I use antioxidants to stabilize my this compound solution?
A3: Yes, antioxidants can be beneficial, particularly if the solution is exposed to conditions that promote oxidation. Common antioxidants and chelating agents used in ophthalmic solutions include:
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze oxidative reactions.
-
Sodium Metabisulfite: An antioxidant that is readily oxidized, thereby protecting the active pharmaceutical ingredient.
The use of antioxidants should be validated for compatibility and effectiveness in your specific formulation.
Q4: How should I store my this compound solutions?
A4: Proper storage is crucial for maintaining the stability of this compound solutions.
| Storage Condition | Duration | Rationale |
| 2-8°C, Protected from Light | Short-term (days to weeks) | Refrigeration slows down the rate of chemical degradation. Protection from light prevents photolysis. |
| -20°C or below, Protected from Light | Long-term (months) | Freezing significantly reduces the rate of all chemical degradation pathways. |
Note: Avoid repeated freeze-thaw cycles as this can degrade the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Isethionate Solution
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. The target degradation is 5-20%[5][6][7].
Materials:
-
This compound Isethionate reference standard
-
HPLC grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound Isethionate in HPLC grade water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours. If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a controlled oven.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines[3][5]. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Workflow for Forced Degradation Study
Workflow for conducting a forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to ensure that all degradation products are resolved from the parent this compound peak and from each other.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.
-
Accuracy and Precision: Determine the accuracy and precision of the method at multiple concentration levels.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an estimated degradation profile based on the known behavior of structurally related aromatic diamidines under typical forced degradation conditions. These values should be confirmed experimentally for this compound.
Table 1: Estimated Degradation of this compound under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Estimated Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Hydrolyzed amidine groups (forming amides and carboxylic acids) |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 10 - 25% | Hydrolyzed amidine groups (forming amides and carboxylic acids) |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 10% | Products of ether linkage cleavage, N-oxides |
| Thermal | - | 48 hours | 80°C | < 5% | Similar to hydrolytic and oxidative products |
| Photolytic | ICH Q1B | - | - | 5 - 15% | Photodegradants from aromatic ring modifications |
This technical support guide provides a foundation for understanding and mitigating the degradation of this compound in solution. For further assistance, please consult relevant regulatory guidelines and conduct in-house validation studies specific to your formulation and analytical methods.
References
- 1. Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sgs.com [sgs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Propamidine vs. Pentamidine: A Comparative Guide to Efficacy Against Acanthamoeba Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two diamidine compounds, propamidine and pentamidine, against various species of Acanthamoeba, the causative agent of Acanthamoeba keratitis. The data presented is compiled from published experimental studies to assist researchers and professionals in drug development in understanding the therapeutic potential and limitations of these agents.
Quantitative Efficacy Comparison
The in vitro amoebicidal and cysticidal activities of this compound and pentamidine have been evaluated against several Acanthamoeba species. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Amoebicidal Activity of this compound and Pentamidine against Acanthamoeba Trophozoites
| Drug | Acanthamoeba Species | Efficacy Metric | Value | Reference |
| This compound Isethionate | A. castellanii | Minimum Amoebicidal Concentration | >1,000 µg/mL | [1][2] |
| A. polyphaga | Minimum Amoebicidal Concentration | >250 µg/mL | [1][2] | |
| A. hatchetti | Minimum Amoebicidal Concentration | >31.25 µg/mL | [1][2] | |
| Pentamidine Isethionate | A. castellanii | Minimum Amoebicidal Concentration | >125 µg/mL | [1][2] |
| A. polyphaga | Minimum Amoebicidal Concentration | >250 µg/mL | [1][2] | |
| A. hatchetti | Minimum Amoebicidal Concentration | >62.5 µg/mL | [1][2] | |
| T4 genotype | IC50 (24h) | 97.4 µM | [3][4] | |
| T4 genotype | IC50 (48h) | 60.99 µM | [3][4] |
Table 2: In Vitro Cysticidal Activity of Pentamidine against Acanthamoeba Cysts
| Drug | Acanthamoeba Species | Efficacy Metric | Value | Reference |
| Pentamidine Isethionate | T4 genotype | IC50 (24h) | 470 µM | [3][4] |
| T4 genotype | IC50 (48h) | 175.5 µM | [3][4] |
Mechanism of Action
This compound and pentamidine belong to the aromatic diamidine class of compounds. Their mechanism of action against Acanthamoeba is believed to be multifaceted, primarily targeting fundamental cellular processes. These compounds are known to inhibit the synthesis of DNA, RNA, phospholipids, and proteins, thereby disrupting cell growth and viability.[5]
Figure 1. Proposed mechanism of action of diamidines against Acanthamoeba.
Experimental Protocols
The following are synthesized methodologies for key in vitro experiments cited in the comparison tables.
In Vitro Amoebicidal and Cysticidal Susceptibility Testing
This protocol outlines the general procedure for determining the minimum amoebicidal concentration (MAC) and minimum cysticidal concentration (MCC) of compounds against Acanthamoeba.
References
- 1. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acanthamoeba and Naegleria Culture | ARUP Laboratories Test Directory [ltd.aruplab.com]
A Comparative Analysis of Propamidine and Hexamidine for Researchers and Drug Development Professionals
An in-depth guide to the properties, antimicrobial and anti-acanthamoebic activities, and mechanisms of action of propamidine and hexamidine, supported by available data and experimental protocols.
This guide provides a detailed comparative analysis of this compound and hexamidine, two aromatic diamidine compounds used as antiseptics and disinfectants. While both are recognized for their broad-spectrum antimicrobial activity, this document delves into their specific performance against various microorganisms, with a particular focus on Acanthamoeba, a causative agent of severe keratitis. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Chemical Structures and Properties
This compound and hexamidine are structurally related aromatic diamidines, differing in the length of the aliphatic chain connecting the two phenyl rings. This compound has a three-carbon chain, while hexamidine has a six-carbon chain. This structural difference influences their physicochemical properties and biological activity. Both are often used as their more water-soluble isethionate salts.[1][2]
Table 1: Chemical Properties of this compound and Hexamidine
| Property | This compound | Hexamidine |
| IUPAC Name | 4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | 4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide |
| Molecular Formula | C₁₇H₂₀N₄O₂ | C₂₀H₂₆N₄O₂ |
| Molecular Weight | 312.37 g/mol | 354.45 g/mol |
| CAS Number | 104-32-5 | 3811-75-4 |
Comparative Antimicrobial and Anti-Acanthamoebic Activity
Both this compound and hexamidine exhibit a broad spectrum of antimicrobial activity, including against Gram-positive bacteria, some Gram-negative bacteria, and fungi.[3][4] However, much of the available quantitative data focuses on their potent activity against Acanthamoeba species, particularly the trophozoite and cyst forms.
Anti-Acanthamoebic Activity
Hexamidine has been reported to have greater amoebicidal activity against Acanthamoeba cysts than this compound.[5] The minimum amoebicidal concentration (MAC) and minimum cysticidal concentration (MCC) are key parameters for evaluating the efficacy of these compounds against Acanthamoeba.
Table 2: Comparative Anti-Acanthamoebic Activity (MIC/MCC in µg/mL)
| Organism | Parameter | This compound Isethionate | Hexamidine Diisethionate | Reference |
| Acanthamoeba spp. (trophozoites) | MAC | 15.6 - 1000 | 7.5 - 31.3 | [6] |
| Acanthamoeba spp. (cysts) | MCC | 250 - 421 | 222 - 250 | [6] |
| Acanthamoeba isolates | MCC (mean) | 296.8 | Not specified in this study | [7] |
Note: The wide range of reported values can be attributed to variations in strains, experimental protocols, and endpoint criteria.
Antibacterial and Antifungal Activity
While both compounds are known to be effective against a range of bacteria and fungi, specific comparative Minimum Inhibitory Concentration (MIC) data is not as readily available in the literature as for their anti-acanthamoebic activity.
Table 3: Qualitative Antimicrobial Spectrum
| Microorganism Group | This compound | Hexamidine |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | Active | Active |
| Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) | Less active | Active |
| Fungi/Yeasts (e.g., Candida albicans, Malassezia furfur) | Active | Active |
This compound is noted to be active against pyogenic cocci and antibiotic-resistant staphylococci.[2] Hexamidine is described as having a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[8][9]
Mechanism of Action
The precise mechanism of action for both this compound and hexamidine is not fully elucidated but is believed to involve multiple targets. The primary proposed mechanisms are disruption of the cell membrane and binding to DNA.
Cell Membrane Disruption
As cationic molecules, both this compound and hexamidine are thought to interact with the negatively charged components of microbial cell membranes, such as phospholipids.[10] This interaction disrupts the membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.[8]
Caption: Proposed mechanism of membrane disruption by diamidines.
DNA Binding
Studies have suggested that these diamidines can also bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction could interfere with DNA replication and transcription, contributing to their antimicrobial effect. This compound is specifically mentioned as a DNA synthesis inhibitor.[6]
Caption: Proposed mechanism of DNA binding by diamidines.
Experimental Protocols
The following are generalized protocols for determining the antimicrobial and anti-acanthamoebic activity of compounds like this compound and hexamidine.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (this compound or hexamidine) in a suitable solvent and sterilize by filtration.
-
Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of the antimicrobial agent across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for Broth Microdilution MIC Assay.
Minimum Amoebicidal/Cysticidal Concentration (MAC/MCC) Assay
This assay determines the lowest concentration of a compound required to kill Acanthamoeba trophozoites or cysts.
-
Culturing and Harvesting: Culture Acanthamoeba trophozoites in an appropriate axenic medium. Cysts can be induced by transferring trophozoites to a non-nutrient medium.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound or hexamidine in the test medium.
-
Exposure: Add a standardized number of trophozoites or cysts to each dilution of the test compound. Include a control with no compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at a suitable temperature (e.g., 30°C).
-
Viability Assessment:
-
For Trophozoites (MAC): Assess viability using methods such as trypan blue exclusion or subculturing onto a lawn of bacteria (e.g., E. coli) on a non-nutrient agar plate and observing for plaque formation.
-
For Cysts (MCC): After exposure, wash the cysts to remove the drug and then incubate them in a growth-promoting medium to observe for excystation (emergence of trophozoites). The MCC is the lowest concentration at which no viable trophozoites emerge.
-
Caption: Workflow for MAC/MCC Assay against Acanthamoeba.
Conclusion
This compound and hexamidine are effective broad-spectrum antimicrobial agents with significant activity against bacteria, fungi, and protozoa, particularly Acanthamoeba. Hexamidine appears to have superior anti-acanthamoebic properties compared to this compound, especially against the more resistant cyst form. Their primary mechanism of action is believed to be the disruption of microbial cell membranes, with DNA binding also playing a potential role.
For drug development professionals, the choice between these two compounds may depend on the target organism and the desired potency. The longer aliphatic chain of hexamidine may contribute to its enhanced activity against certain microbes. Further research is warranted to fully elucidate their mechanisms of action and to obtain more comprehensive, directly comparative quantitative data on their antibacterial and antifungal activities. The experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. patient.info [patient.info]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Hexamidine Diisethionate | Cosmetic Ingredients Guide [ci.guide]
- 5. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Hexamidine Diisethionate Powder in Cosmetics - Blog [fi.asiapure.com]
- 7. Chlorhexidine resistance in methicillin-resistant Staphylococcus aureus or just an elevated MIC? An in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE EFFECT OF this compound ON BACTERIAL METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yihuipharm.com [yihuipharm.com]
- 10. Page loading... [wap.guidechem.com]
Validating the Next Generation of Anti-Acanthamoebic Agents: A Comparative Guide to New Propamidine Analogs and Existing Therapies
For Immediate Release
Researchers in the field of infectious disease and drug development now have access to a comprehensive comparison guide detailing the anti-Acanthamoeba activity of new aromatic diamidines and established therapeutic agents. This guide provides a critical analysis of the efficacy of these compounds against Acanthamoeba, a pathogenic amoeba responsible for a severe and painful corneal infection known as Acanthamoeba keratitis. The data presented aims to accelerate the development of more effective treatments for this challenging ocular disease.
Acanthamoeba keratitis is notoriously difficult to treat due to the organism's ability to transform from a metabolically active trophozoite to a dormant, highly resistant cyst.[1] Current treatment protocols often involve a combination of antiseptic agents, including biguanides and diamidines, but these can have limitations in terms of efficacy and ocular toxicity.[2] The development of novel compounds with improved activity, particularly against the resilient cyst stage, is a critical unmet need.
This guide summarizes the available quantitative data on the amoebicidal and cysticidal activity of established drugs such as Propamidine isethionate, Polyhexamethylene biguanide (PHMB), and Chlorhexidine. While direct anti-Acanthamoeba data for newly synthesized this compound analogs is limited, this guide also explores promising novel aromatic diamidines that have shown significant activity against other protozoan parasites, suggesting their potential as future candidates for anti-Acanthamoeba drug discovery.
Comparative Efficacy of Anti-Acanthamoebic Agents
The following tables summarize the in vitro efficacy of established anti-Acanthamoeba agents. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an agent that inhibits the visible growth of the amoeba, while the Minimum Cysticidal Concentration (MCC) is the lowest concentration required to kill the highly resistant cysts.
| Agent | Organism Stage | Concentration (µg/mL) | Efficacy | Citation |
| This compound Isethionate | Trophozoites & Cysts | >31.25 - >1000 | Variable efficacy depending on the Acanthamoeba species. | [3] |
| Cysts | 500 - 1000 | Exhibited cysticidal activity. | [4] | |
| Pentamidine Isethionate | Trophozoites & Cysts | >62.5 - >125 | Generally more effective than this compound against A. castellanii. | [3] |
| Trophozoites | IC50: 60.99 µM (48h) | Inhibitory effect on trophozoites. | [5] | |
| Polyhexamethylene Biguanide (PHMB) | Trophozoites & Cysts | N/A | All tested strains were sensitive. | [2] |
| Chlorhexidine Digluconate | Trophozoites & Cysts | N/A | All tested strains were sensitive. | [2] |
| Cysts | 25 - 50 | Exhibited cysticidal activity. | [4] | |
| Hexamidine Di-isethionate | Trophozoites & Cysts | N/A | Greater cysticidal activity than this compound. | [2] |
Promising Novel Diamidines for Future Investigation
While direct testing against Acanthamoeba is pending, recent research into novel aromatic diamidines for other parasitic diseases has yielded compounds with potent anti-protozoal activity. These compounds, often developed as DNA minor groove binders, represent a promising avenue for new anti-Acanthamoeba drug discovery.[6][7]
| Novel Analog Class | Target Organism(s) | Key Findings | Potential for Anti-Acanthamoeba Activity | Citation |
| 2,5-Bis[amidinoaryl]thiazoles | Trypanosoma brucei rhodesiense, Plasmodium falciparum | High in vitro activity with IC50 values in the low nM range. | The diamidine structure is a known pharmacophore for anti-Acanthamoeba activity. Further investigation is warranted. | [8] |
| Aza-analogues of Furamidine | Trypanosoma brucei rhodesiense, Plasmodium falciparum | Curative in an in vivo mouse model at low oral dosages. | Oral bioavailability would be a significant advantage in treating systemic Acanthamoeba infections. | [9][10] |
| Bis-benzamidino Imidazo[1,2-a]pyridines | Trypanosoma brucei rhodesiense | Strong DNA binding affinity and high in vitro activity (IC50 values 7-38 nM). | The mechanism of DNA binding is relevant to the action of existing diamidines against Acanthamoeba. | [11] |
| Heterocyclic Derivatives of Benzamidine | Porphyromonas gingivalis, Escherichia coli | Significant inhibitory potential with minimal cytotoxicity against human cells. | Low cytotoxicity is a highly desirable trait for ophthalmic drugs. | [12] |
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of anti-Acanthamoeba compounds. The following are detailed methodologies for key in vitro experiments.
In Vitro Trophozoite Viability Assay
This assay determines the concentration of a compound required to inhibit the growth of Acanthamoeba trophozoites.
-
Culturing Amoebae: Acanthamoeba trophozoites are cultured axenically in a suitable medium (e.g., Peptone-Yeast Extract-Glucose broth) at 25-30°C.
-
Drug Preparation: The test compounds are dissolved in an appropriate solvent (e.g., distilled water or DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
A suspension of trophozoites (e.g., 1 x 10^5 cells/mL) is added to the wells of a 96-well microtiter plate.
-
The various concentrations of the test compounds are added to the wells.
-
Control wells containing only trophozoites and trophozoites with the solvent are included.
-
-
Incubation: The plate is incubated for 24-72 hours at the optimal growth temperature for the amoebae.
-
Viability Assessment: Cell viability can be determined using various methods, such as:
-
Microscopic Examination: Observing morphological changes and motility of the trophozoites.
-
Dye Exclusion Assay: Using dyes like trypan blue, where non-viable cells take up the dye.
-
Metabolic Assays: Using reagents like MTT or resazurin, which are converted to colored or fluorescent products by metabolically active cells.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of the growth) is determined.
In Vitro Cysticidal Assay
This assay evaluates the ability of a compound to kill the dormant and resistant cyst stage of Acanthamoeba.
-
Cyst Production: Trophozoites are induced to encyst by transferring them to a non-nutrient agar plate or a starvation medium. The formation of mature, double-walled cysts is confirmed microscopically.
-
Drug Exposure:
-
Mature cysts are harvested and incubated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
A control group of cysts is incubated without the drug.
-
-
Drug Removal: After the incubation period, the cysts are washed several times with a sterile saline solution to remove any residual drug.
-
Excystation and Viability Assessment:
-
The washed cysts are transferred to a fresh nutrient medium or a non-nutrient agar plate seeded with bacteria (as a food source).
-
The plates are incubated for up to 14 days and monitored for the emergence of viable trophozoites (excystation).
-
-
Data Analysis: The Minimum Cysticidal Concentration (MCC) is determined as the lowest concentration of the compound that results in no viable trophozoites after the incubation and recovery period.[4]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in validating anti-Acanthamoeba compounds, the following diagrams have been generated.
References
- 1. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review | Parasitology | Cambridge Core [cambridge.org]
- 8. Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiprotozoal activity of aza-analogues of furamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Propamidine and Other Diamidines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of propamidine and other structurally related diamidine compounds. The emergence of drug resistance is a critical challenge in the treatment of various parasitic diseases, making the understanding of cross-resistance patterns essential for the development of new therapeutic strategies and the effective use of existing drugs. This document summarizes key experimental data on the activity of diamidines against susceptible and resistant parasite strains, details the methodologies used in these studies, and visualizes the underlying mechanisms and experimental workflows.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro efficacy and cross-resistance patterns of this compound and other diamidines against Leishmania mexicana promastigotes and various Acanthamoeba species.
Table 1: Cross-Resistance in Leishmania mexicana
Pentamidine-resistant L. mexicana promastigotes were developed through continuous drug pressure. The 50% inhibitory concentration (IC50) was then determined for a panel of diamidines to assess the degree of cross-resistance. The data reveals that resistance to pentamidine confers significant cross-resistance to other diamidines, including this compound, stilbamidine, and berenil.[1][2]
| Drug | Wild Type IC50 (μM) | Pentr2.5 IC50 (μM) | Pentr5 IC50 (μM) | Pentr10 IC50 (μM) | Pentr30 IC50 (μM) |
| Pentamidine | 0.5 ± 0.1 | 7 ± 2 | 15 ± 3 | 25 ± 2 | 50 ± 5 |
| This compound | 10 ± 2 | 25 ± 6 | 42 ± 5 | 64 ± 7 | 120 ± 7 |
| Berenil | 1.2 ± 0.1 | 4.0 ± 0.5 | 11 ± 2 | 18 ± 4 | 45 ± 3 |
| Stilbamidine | 9 ± 3 | 21 ± 4 | 45 ± 4 | 90 ± 5 | 161 ± 8 |
Data sourced from Basselin et al., 2002.[1][2]
Table 2: Comparative Efficacy Against Acanthamoeba Species
This table presents the minimum concentration of this compound and pentamidine required to inhibit the growth of different Acanthamoeba species, demonstrating species-specific sensitivity to these diamidines.[3]
| Drug | A. castellanii IC50 (µg/mL) | A. polyphaga IC50 (µg/mL) | A. hatchetti IC50 (µg/mL) |
| This compound | > 1,000 | > 250 | > 31.25 |
| Pentamidine | > 125 | > 250 | > 62.5 |
Data sourced from Mehlhorn et al., 1997.[3]
Experimental Protocols
The following sections detail the methodologies employed to generate the data presented above.
Selection of Pentamidine-Resistant Leishmania mexicana
Leishmania mexicana promastigotes resistant to pentamidine were generated in vitro from a sensitive wild-type strain through a stepwise increase in drug concentration.[1][2] The parasites were continuously exposed to the drug, with the concentration being gradually raised from an initial selective pressure to final concentrations of 2.5 µM, 5 µM, 10 µM, and 30 µM.[1][2] This process allowed for the selection and proliferation of parasites that could survive in the presence of progressively higher concentrations of pentamidine.[1][2] The stability of the high-level resistance phenotype was confirmed by maintaining the parasites in a drug-free medium for an extended period (at least 6 months) and re-evaluating their drug sensitivity.[1][2]
Drug Susceptibility and IC50 Determination
The in vitro susceptibility of the parasites to various diamidines was determined by measuring the 50% inhibitory concentration (IC50). This was achieved using a colorimetric assay with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2] In this assay, metabolically active, living cells convert the tetrazolium salt MTT into a colored formazan product. The IC50 value is the drug concentration that causes a 50% reduction in cell proliferation compared to untreated control cells after a 72-hour incubation period.[2]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the experimental workflow for assessing cross-resistance and the proposed mechanism of diamidine resistance in Leishmania.
Conclusion
The presented data clearly demonstrates that resistance to one diamidine, such as pentamidine, can confer broad cross-resistance to other compounds in the same class, including this compound, in Leishmania mexicana.[1][2] The primary mechanism of this resistance is associated with reduced drug accumulation within the parasite, specifically the exclusion of the drug from the mitochondrion.[4] In contrast, the efficacy of this compound and pentamidine against Acanthamoeba shows significant species-dependent variation, suggesting different mechanisms of action or uptake in these organisms.[3] These findings underscore the importance of understanding specific resistance mechanisms and performing comprehensive cross-resistance profiling in the development and clinical application of diamidine-based antiparasitic drugs.
References
- 1. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro amoebicidal activity of this compound and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Toxicity of Propamidine and Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the toxicity profiles of two commonly used antiseptics, Propamidine and Chlorhexidine. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these agents in various applications, particularly in ophthalmology and other fields where cell viability is a critical concern. This comparison is based on experimental data from studies on relevant human cell lines, including corneal cells, fibroblasts, and keratinocytes.
Executive Summary
Both this compound and Chlorhexidine exhibit time- and concentration-dependent in vitro toxicity. However, available data suggests that this compound is more cytotoxic than Chlorhexidine, especially with prolonged exposure to human keratocytes.[1] Chlorhexidine has been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway and the intrinsic mitochondrial pathway. The precise signaling pathways for this compound-induced cytotoxicity are not as well-documented in the available scientific literature.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the in vitro toxicity of Chlorhexidine on various human cell lines. A direct comparison of IC50 values is limited due to the lack of publicly available data for this compound under identical experimental conditions.
Table 1: Cytotoxicity of Chlorhexidine on Human Corneal Cells
| Cell Type | Assay | Concentration | Exposure Time | % Cell Viability/Effect | Reference |
| Human Keratocytes | Impedance Analysis | Not specified | Prolonged | Less cytotoxic than this compound | [1] |
| Human Corneal Epithelial Cells | Alamar Blue | Not specified | 5 minutes | 43.95% |
Table 2: Cytotoxicity of Chlorhexidine on Human Fibroblasts
| Cell Type | Assay | IC50 | Exposure Time | Other Effects | Reference |
| Human Gingival Fibroblasts | Not specified | 222.1 µM | Not specified | Significant reduction in collagen and non-collagen protein production at 1 µM | |
| Human Fibroblasts | Cell Counting Kit-8 | < 0.02% | 1, 2, or 3 minutes | < 6% survival | |
| Human Gingival and Periodontal Ligament Fibroblasts | Not specified | 15-20% dilution of mouthwash | 24 hours post 60s treatment | 50% cell death |
Table 3: Cytotoxicity of Chlorhexidine on Human Keratinocytes
| Cell Type | Assay | Concentration | Exposure Time | % Cell Viability/Effect | Reference |
| Human Keratinocytes | MTT | Not specified | 15 minutes | 100% killing at concentrations for wound cleansing |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for common in vitro cytotoxicity assays.
WST-1 Cell Viability Assay
The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric assay to quantify cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add varying concentrations of this compound or Chlorhexidine to the wells. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.
-
Incubation: Incubate for the desired exposure period.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Determine cell viability as a percentage relative to the untreated control.
Signaling Pathways
Understanding the molecular mechanisms of toxicity is essential for risk assessment and the development of safer alternatives.
Chlorhexidine-Induced Apoptosis
Chlorhexidine has been shown to induce apoptosis in various cell types. The proposed signaling pathway involves the induction of endoplasmic reticulum (ER) stress, which can then trigger the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed signaling pathway for Chlorhexidine-induced apoptosis via ER stress.
This compound-Induced Cytotoxicity
The specific signaling pathways involved in this compound-induced cell death are not well-elucidated in the currently available literature. Further research is required to determine the molecular mechanisms underlying its observed higher cytotoxicity in prolonged exposure scenarios.
Experimental Workflow
A typical in vitro cytotoxicity study follows a standardized workflow to ensure reliable and reproducible results.
Caption: General workflow for in vitro cytotoxicity assessment.
References
A Combination for Enhanced Antimicrobial Efficacy: Polymyxin B and Propamidine
In the ongoing battle against antimicrobial resistance, the exploration of combination therapies presents a promising strategy to enhance the efficacy of existing drugs and combat resilient pathogens. This guide provides a comprehensive comparison of the antimicrobial performance of Polymyxin B and Propamidine when used in combination, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Synergistic Antibacterial Activity
A key study by Richards and Xing demonstrated that the combination of Polymyxin B and this compound exhibits synergistic inhibitory and bactericidal activity against a range of clinically relevant bacteria.[1][2][3] The synergistic effect was observed against Gram-negative bacteria such as Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, and Escherichia coli, as well as the Gram-positive bacterium Staphylococcus aureus.[1][2][3] While the combination proved synergistic against most of the tested pathogens, its effect against S. aureus was characterized as additive.[1]
The potentiation of antibacterial activity is likely attributed to the distinct mechanisms of action of the two compounds. Polymyxin B, a polypeptide antibiotic, primarily targets the outer membrane of Gram-negative bacteria.[4][5][6][7] It interacts with the lipid A component of lipopolysaccharide (LPS), disrupting the membrane's integrity and increasing its permeability.[4][8][9] This disruptive action is thought to facilitate the entry of other antimicrobial agents, such as this compound, into the bacterial cell. This compound, an aromatic diamidine, possesses broad-spectrum bacteriostatic properties, though its precise mechanism of action is not fully elucidated.[10]
Quantitative Analysis of Synergism
The synergistic interaction between Polymyxin B and this compound can be quantitatively assessed using standard in vitro methods such as the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve assays to evaluate the rate of bactericidal activity.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values for Polymyxin B and this compound when tested individually and in combination against various bacterial strains.
| Bacterium | Polymyxin B MIC (µg/mL) | This compound MIC (µg/mL) | Polymyxin B in Combination MIC (µg/mL) | This compound in Combination MIC (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| Pseudomonas aeruginosa | 1 - 4 | >128 | 0.25 - 1 | 16 - 64 | ≤ 0.5 | Synergy |
| Enterobacter cloacae | 0.5 - 2 | >128 | 0.125 - 0.5 | 32 - 128 | ≤ 0.5 | Synergy |
| Proteus mirabilis | >128 | 64 - 256 | 16 - 64 | 16 - 64 | ≤ 0.5 | Synergy |
| Escherichia coli | 0.5 - 2 | >128 | 0.125 - 0.5 | 32 - 128 | ≤ 0.5 | Synergy |
| Staphylococcus aureus | >128 | 4 - 16 | >128 | 2 - 8 | 0.5 - 1.0 | Additive |
Note: The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.
Experimental Protocols
Detailed methodologies for assessing the synergistic efficacy of this drug combination are provided below.
Checkerboard Assay for MIC and FIC Index Determination
The checkerboard assay is a two-dimensional dilution technique used to determine the MIC of two antimicrobial agents both individually and in combination.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of Polymyxin B and this compound
Procedure:
-
Serially dilute Polymyxin B along the rows and this compound along the columns of the 96-well plate in CAMHB.
-
The final volume in each well should be 50 µL, containing various concentrations of each drug.
-
Prepare a bacterial suspension in CAMHB and dilute it to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well with 50 µL of the bacterial suspension, bringing the final volume to 100 µL.
-
Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC index for each combination to determine synergy.
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
Materials:
-
Culture flasks with CAMHB
-
Log-phase bacterial culture
-
Polymyxin B and this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculate flasks containing CAMHB with a standardized bacterial inoculum to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Add Polymyxin B and/or this compound at the desired concentrations to the respective flasks. Include a growth control flask without any antibiotic.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for synergy testing and the proposed mechanism of action for the Polymyxin B and this compound combination.
Caption: Experimental workflow for assessing synergy.
Caption: Proposed synergistic mechanism of action.
Conclusion
The combination of Polymyxin B and this compound demonstrates significant synergistic antibacterial activity, particularly against challenging Gram-negative pathogens. This synergy likely arises from the membrane-disrupting action of Polymyxin B, which enhances the intracellular access and efficacy of this compound. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising combination therapy. Further in vivo studies are warranted to validate these in vitro findings and to establish the clinical utility of this combination in treating multidrug-resistant infections.
References
- 1. Checkerboard Synergy Testing [bio-protocol.org]
- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. In vitro and in vivo Activity of Combinations of Polymyxin B with Other Antimicrobials Against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Propamidine and Polyhexamethylene Biguanide (PHMB) for Researchers and Drug Development Professionals
An in-depth analysis of the antimicrobial efficacy, cytotoxicity, and mechanisms of action of two widely used biocides.
Propamidine and polyhexamethylene biguanide (PHMB) are two cationic antiseptics with broad-spectrum antimicrobial activity. While both are utilized in various applications, including ophthalmic preparations and wound care, a detailed head-to-head comparison of their performance based on experimental data is crucial for informed decision-making in research and drug development. This guide provides a comprehensive comparison of their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and detailed methodologies.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial efficacy of an agent is fundamentally determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Microorganism | This compound Isethionate MIC | Polyhexamethylene Biguanide (PHMB) MIC |
| Staphylococcus aureus | Additive activity with Polymyxin B; less active than dibromothis compound[1] | 2 µg/mL[2] |
| Pseudomonas aeruginosa | Synergistic with Polymyxin B[1] | 7.8 µg/mL[2], Mean MIC: 22.6 ± 8.0 µg/mL[3] |
| Escherichia coli | More resistant than S. aureus to diamidines[4] | Not specified in provided results |
| Candida albicans | Not specified in provided results | 7.8 µg/mL[2] |
| Acanthamoeba castellanii | >1,000 µg/mL (less effective than pentamidine)[5] | Not specified in provided results |
| Acanthamoeba polyphaga | >250 µg/mL (equivalent to pentamidine)[5] | Not specified in provided results |
| Acanthamoeba hatchetti | >31.25 µg/mL (slightly more effective than pentamidine)[5] | Not specified in provided results |
Note: Direct comparative MIC studies for this compound against a broad spectrum of bacteria and fungi are limited in the available literature. The data for this compound is primarily in the context of its use against Acanthamoeba or in combination with other agents.
Cytotoxicity Profile: A Balancing Act Between Efficacy and Safety
The therapeutic utility of an antimicrobial agent is not solely dependent on its efficacy but also on its safety profile. Cytotoxicity, the potential of a substance to cause damage to cells, is a critical parameter.
| Cell Line | This compound Isethionate | Polyhexamethylene Biguanide (PHMB) |
| Human Corneal Epithelial Cells (HCEC) | In prolonged exposure, more harmful than chlorhexidine[6] | Time- and concentration-dependent toxicity[4][7] |
| Rabbit Corneal Epithelial and Endothelial Cells | Steady-state levels at effective amoebicidal concentrations were much more toxic than pentamidine, indicating a lower therapeutic index[5] | PHMB showed high toxicity even at low concentrations for both human keratinocytes (HaCaTs) and murine fibroblasts (L929)[8] |
A study on a rabbit model demonstrated that intrastromal injection of 0.1% this compound isethionate resulted in corneal epithelial erosion, corneal edema, and severe neovascularization, while 0.05% did not induce obvious cornea toxicity. In the same study, 0.02% PHMB showed significant corneal toxicity, whereas 0.01% was found to be safe. This suggests that PHMB has a higher cell toxicity compared with this compound isethionate.
Mechanism of Action: Different Paths to Microbial Disruption
Understanding the mechanism of action is fundamental to optimizing the use of these biocides and anticipating potential resistance mechanisms.
Polyhexamethylene Biguanide (PHMB)
PHMB is a cationic polymer that exerts its antimicrobial effect through a multi-targeted approach. Its primary mechanism involves the disruption of the microbial cell membrane. The positively charged biguanide groups in the PHMB polymer chain interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
Beyond membrane disruption, there is evidence that PHMB can translocate into the bacterial cytoplasm and bind to DNA. This interaction can interfere with DNA replication and other essential cellular processes, contributing to its bactericidal activity.
Figure 1: Simplified signaling pathway of PHMB's antimicrobial mechanism of action.
This compound
This compound belongs to the aromatic diamidine class of compounds. Its exact mechanism of action is not as fully elucidated as that of PHMB. However, studies have shown that diamidines can inhibit oxygen uptake and induce the leakage of amino acids from bacterial cells, suggesting they act as cationic surface-active agents that damage the cell membrane[7]. Further research indicates that this compound may directly affect the oxidative metabolism of bacteria[9]. It is believed to interfere with bacterial growth, exhibiting bacteriostatic properties against a range of organisms[10].
Figure 2: Postulated antimicrobial mechanism of action for this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 3: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent is prepared and serially diluted (typically 2-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 4: Experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Culture: Human cells (e.g., keratinocytes, fibroblasts) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or PHMB).
-
Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.
Conclusion
Both this compound and PHMB are effective antimicrobial agents, but they exhibit distinct profiles in terms of their efficacy against different microorganisms, their cytotoxicity, and their mechanisms of action. PHMB appears to have a broader and more potent bactericidal and fungicidal activity based on the available MIC data. However, this higher efficacy is accompanied by a greater potential for cytotoxicity. This compound, while appearing less potent against some bacteria, may offer a better safety profile in certain applications, as suggested by its lower therapeutic index in one study.
The choice between this compound and PHMB will ultimately depend on the specific application, the target microorganisms, and the acceptable level of cytotoxicity. For applications requiring rapid and potent broad-spectrum antimicrobial action where potential cytotoxicity is a manageable concern, PHMB may be the preferred choice. In contrast, for applications where a more favorable safety profile is paramount, and a bacteriostatic effect is sufficient, this compound could be a more suitable option. Further direct comparative studies, particularly those establishing a comprehensive MIC profile for this compound against a wider range of clinically relevant bacteria and fungi, are needed to provide a more complete picture and guide the rational selection and development of these important biocides.
References
- 1. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Synergism within polyhexamethylene biguanide biocide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study on the cellular viability and debridement efficiency of antimicrobial-based wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of polyaminopropyl biguanide and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound isethionate | C21H32N4O10S2 | CID 67413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
In Vitro Efficacy of Propamidine on Bacterial Biofilms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-biofilm efficacy of Propamidine and other common antiseptic agents. Due to a lack of specific quantitative data on this compound's direct action against bacterial biofilms in the current literature, this guide infers its potential mechanisms based on its known antibacterial properties as a diamidine compound. The performance of well-documented alternatives—Chlorhexidine, Povidone-iodine, and Polyhexanide (PHMB)—is presented with supporting experimental data to offer a comprehensive overview for researchers in the field of anti-biofilm agent development.
Comparative Analysis of Anti-Biofilm Activity
The following table summarizes the in vitro anti-biofilm efficacy of the selected antiseptic agents against two common biofilm-forming bacteria, Pseudomonas aeruginosa and Staphylococcus aureus.
| Agent | Concentration | Target Organism(s) | Biofilm Reduction | Assay Method | Reference |
| This compound Isethionate | Data Not Available | P. aeruginosa, S. aureus | Data Not Available | - | - |
| Chlorhexidine Gluconate | 0.05% | Multispecies oral biofilm | Significant reduction in total microbial counts | Colony Forming Unit (CFU) Count | [1] |
| 0.2% | Oral biofilm | Delayed bactericidal effect (3-5 min) | Confocal Laser Scanning Microscopy (CLSM) | [2] | |
| Povidone-iodine | 10% | P. aeruginosa biofilm | >6-log reduction | CFU Count | [3] |
| 10% | S. aureus biofilm | >5-log reduction | CFU Count | [3] | |
| Sub-inhibitory | S. epidermidis, S. aureus | Inhibition of biofilm formation | Crystal Violet (CV) Assay | [4] | |
| Polyhexanide (PHMB) | 0.02% | P. aeruginosa biofilm | Inhibition of formation and disruption of preformed biofilm | CV Assay | [5] |
| 0.1% | S. aureus biofilm | 28% - 37% reduction in biofilm mass | CV Assay | [6] | |
| 0.1% | P. aeruginosa, S. aureus, E. faecalis, K. pneumoniae | Average 3.11 log reduction | CFU Count | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biofilm Formation and Quantification (Crystal Violet Assay)
This method is widely used for quantifying the total biomass of a biofilm.
-
Bacterial Culture Preparation: A single colony of the target bacterium is inoculated into an appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani broth for P. aeruginosa) and incubated overnight at 37°C with shaking.
-
Standardization of Inoculum: The overnight culture is diluted in a fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1, which corresponds to the early logarithmic growth phase.
-
Biofilm Formation: 200 µL of the standardized bacterial suspension is added to each well of a 96-well flat-bottom polystyrene microtiter plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment: For biofilm inhibition assays, the test compound is added along with the bacterial suspension. For biofilm eradication assays, the planktonic cells are removed after incubation, and the wells are washed with Phosphate-Buffered Saline (PBS) before adding the test compound at various concentrations. The plate is then incubated for a specified treatment period (e.g., 24 hours).
-
Staining: After treatment, the medium is discarded, and the wells are washed twice with PBS. The remaining biofilms are fixed with 200 µL of methanol for 15-20 minutes. The methanol is then removed, and the plate is air-dried. 200 µL of 0.1% (w/v) Crystal Violet solution is added to each well and incubated for 15-30 minutes at room temperature.
-
Quantification: The Crystal Violet solution is discarded, and the plate is washed thoroughly with water. The bound dye is solubilized with 200 µL of 95% ethanol or 30% acetic acid. The absorbance is measured at a wavelength between 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Determination of Viable Cell Counts (CFU Assay)
This method quantifies the number of viable bacteria within a biofilm.
-
Biofilm Formation and Treatment: Biofilms are grown and treated as described in the Crystal Violet Assay protocol.
-
Biofilm Disruption: After treatment, the wells are washed with PBS to remove non-adherent cells. The biofilm is then physically disrupted by scraping and vortexing or by sonication in a known volume of sterile PBS to release the sessile bacteria.
-
Serial Dilution and Plating: The resulting bacterial suspension is serially diluted in PBS. Aliquots of the dilutions are plated onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, and the resulting colonies are counted. The number of Colony Forming Units (CFUs) per unit area or per well is then calculated.
Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the differentiation of live and dead cells.
-
Biofilm Formation on Specific Surfaces: Biofilms are grown on surfaces suitable for microscopy, such as glass-bottom dishes or coverslips placed within multi-well plates.
-
Staining: After the desired incubation and treatment period, the biofilms are stained using fluorescent dyes. A common method is the use of a LIVE/DEAD BacLight Viability Kit, which contains SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red).
-
Image Acquisition: The stained biofilms are visualized using a confocal laser scanning microscope. A series of optical sections (z-stacks) are captured at different depths of the biofilm.
-
Image Analysis: The z-stack images are reconstructed to create a three-dimensional model of the biofilm. Software such as ImageJ can be used to analyze various parameters, including biofilm thickness, biomass, and the ratio of live to dead cells.
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vitro Biofilm Assessment
The following diagram illustrates the typical workflow for assessing the anti-biofilm efficacy of a compound in vitro.
Putative Signaling Pathway for this compound's Anti-Biofilm Effect
As a diamidine, this compound's antibacterial action is believed to involve disruption of the bacterial cell membrane and interaction with intracellular components. This can be extrapolated to its potential anti-biofilm mechanism.
Discussion
While direct evidence for this compound's efficacy against bacterial biofilms is limited, its established antibacterial properties provide a basis for its potential as an anti-biofilm agent. This compound is known to possess bacteriostatic properties against a wide range of organisms, including antibiotic-resistant staphylococci and some Gram-negative bacilli[1]. Its mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with cellular metabolism[2]. These actions could logically hinder the initial attachment of bacteria to surfaces, a critical first step in biofilm formation, and disrupt the metabolic activity of bacteria within an established biofilm, potentially leading to its dispersal.
In contrast, Chlorhexidine, Povidone-iodine, and Polyhexanide (PHMB) have been more extensively studied for their anti-biofilm properties. Chlorhexidine demonstrates a delayed but effective bactericidal action against biofilms[2]. Povidone-iodine has shown potent efficacy in eradicating mature biofilms of both P. aeruginosa and S. aureus[3]. PHMB has also been shown to inhibit biofilm formation and disrupt pre-existing biofilms of various pathogens[5][6].
Conclusion
The development of effective anti-biofilm agents is a critical area of research in the fight against persistent and antibiotic-resistant infections. While this compound has a long history of use as an antiseptic, its specific role in combating bacterial biofilms requires further investigation. The quantitative data and established protocols for comparator agents like Chlorhexidine, Povidone-iodine, and PHMB provided in this guide offer a valuable benchmark for future studies. Further research focusing on the direct in vitro and in vivo anti-biofilm activity of this compound is warranted to fully understand its potential in this application. Such studies should aim to determine key parameters like the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) to allow for a direct and quantitative comparison with existing agents.
References
- 1. BacMet Database browsing [bacmet.biomedicine.gu.se]
- 2. THE EFFECT OF this compound ON BACTERIAL METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Synergistic Activity of Propamidine with Other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing drugs. Combination therapy, which leverages synergistic interactions between antimicrobial agents, presents a promising approach to combat resistant pathogens. This guide provides an objective comparison of the synergistic activity of propamidine with other antimicrobials, supported by experimental data and detailed methodologies. This compound, an aromatic diamidine, is known for its antiseptic and disinfectant properties and has been investigated for its potential in combination therapies.[1]
Synergistic Activity of this compound with Common Antimicrobials
This compound has demonstrated synergistic and additive effects when combined with other antimicrobial agents, notably polymyxin B and neomycin. These combinations have shown potential for topical applications in treating wound and eye infections.
This compound and Polymyxin B
A key study investigated the synergistic potential of this compound isethionate and dibromothis compound isethionate with polymyxin B against a panel of clinically relevant bacteria. The combinations exhibited both synergistic inhibitory and bactericidal activity against several pathogens.[2][3]
Table 1: Summary of Synergistic Activity of this compound Isethionate with Polymyxin B
| Target Organism | Observed Effect |
| Pseudomonas aeruginosa | Synergistic |
| Enterobacter cloacae | Synergistic |
| Proteus mirabilis | Synergistic |
| Escherichia coli | Synergistic |
| Staphylococcus aureus | Additive |
Source: Adapted from Richards & Xing, 1994.[2][3]
This compound and Neomycin
A prospective clinical trial evaluated the efficacy of combined this compound isethionate 0.1% ophthalmic solution and a neomycin-polymyxin B-gramicidin ophthalmic solution for the treatment of Acanthamoeba keratitis. The study concluded that the combination is an effective treatment for this serious eye infection.[4] While this study highlights clinical efficacy, detailed in vitro synergy data (e.g., FIC indices) was not the primary focus.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic activity of this compound with other antimicrobials, the following experimental protocols are widely employed.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[5][6][7]
Principle: This method involves testing serial dilutions of two antimicrobial agents, both individually and in combination, against a standardized inoculum of a target microorganism in a microtiter plate. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Methodology:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the second antimicrobial agent at a concentration 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Serially dilute each antimicrobial solution.
-
-
Microtiter Plate Setup:
-
In a 96-well microtiter plate, dispense the antimicrobial agents in a checkerboard pattern.
-
Along the x-axis, add increasing concentrations of this compound.
-
Along the y-axis, add increasing concentrations of the second antimicrobial.
-
Each well will contain a unique combination of the two agents.
-
Include wells with each agent alone to determine their individual MICs, as well as a growth control well (no antimicrobials) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Inoculate all wells (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[8][9][10]
Principle: This dynamic assay measures the rate of bacterial killing by exposing a standardized inoculum to fixed concentrations of antimicrobial agents, alone and in combination, over a specific period.
Methodology:
-
Preparation of Test Solutions:
-
Prepare tubes or flasks containing Mueller-Hinton broth with the following:
-
No antimicrobial (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The second antimicrobial at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The combination of this compound and the second antimicrobial at the same sub-inhibitory concentrations.
-
-
-
Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture with a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Inoculate the test solutions with the prepared bacterial suspension.
-
Incubate the cultures at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antimicrobial condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing Workflows and Mechanisms
To better understand the assessment of synergistic activity and the potential underlying mechanisms, the following diagrams are provided.
Caption: Workflow for assessing antimicrobial synergy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of synergism with combinations of dibromothis compound isethionate or this compound isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Results of a trial of combined this compound isethionate and neomycin therapy for Acanthamoeba keratitis. Brolene Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Propamidine: Protocols for Safe Handling and Disposal
This document provides essential safety and logistical information for the proper disposal of propamidine, a compound used as an antiseptic and disinfectant.[1] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Adherence to safety protocols minimizes risks of exposure and contamination.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust or aerosols.[2][3]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Use gloves that have been inspected prior to use. The selected gloves must meet the specifications of EU Directive 89/686/EEC and the EN 374 standard.[4] After handling, wash and dry hands thoroughly.[4]
-
Body Protection: Wear impervious, fire/flame-resistant clothing to protect the skin.[4]
General Handling Precautions:
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation and inhalation of dust.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Immediately change any contaminated clothing.
This compound Disposal Procedures
The primary and recommended method for this compound waste is to engage a licensed professional waste disposal service. This ensures that all local, state, and federal regulations are met.
Step 1: Waste Identification and Segregation
-
Identify all materials for disposal, including excess or expired this compound, and any contaminated materials such as gloves, wipes, and empty containers.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
Step 2: Primary Disposal Method
-
Professional Disposal Service: The recommended procedure is to offer excess and expired materials to a licensed hazardous material disposal company.[4]
-
Incineration: this compound waste may be burned in a chemical incinerator equipped with an afterburner and a scrubber.[3][4] This is the environmentally preferred method for many pharmaceuticals as it prevents the active compounds from entering waterways.[5]
Step 3: Handling Contaminated Packaging
-
Dispose of contaminated packaging in the same manner as the chemical product itself.[4]
-
Before disposing of empty, decontaminated containers, scratch out all personal or identifying information from the label to protect privacy.[6][7]
Step 4: Managing Spills
-
In case of a spill, avoid generating dust.[4]
-
Sweep or vacuum the spillage and collect it in a suitable, closed container for disposal.[2][4]
-
Thoroughly clean the surface to remove any residual contamination.[4]
-
It is critical to prevent this compound from being discharged into drains, water courses, or onto the ground.[4]
Alternative Disposal (When Professional Service is Not Available)
While not the primary recommendation for a laboratory setting, if a licensed disposal service is not accessible, general guidelines for pharmaceutical disposal can be considered, always in compliance with local regulations.
-
Do Not Sewer: Do not flush this compound down the toilet or pour it into a drain.[4][8] Water treatment plants are generally not equipped to remove such chemicals.[8]
-
Render Unusable: Remove the this compound from its original container. Mix it with an unappealing substance like used coffee grounds, dirt, or cat litter.[7][8][9] Do not crush tablets or capsules.[9]
-
Contain and Discard: Place the mixture into a sealable container, such as a zipper storage bag or an empty can with a lid, to prevent leakage.[6][7]
-
Trash Disposal: Throw the sealed container into the laboratory or household trash.[6][9]
Data Presentation
No specific quantitative data for disposal procedures (e.g., concentration for neutralization, specific incineration temperatures) were available in the reviewed safety data sheets or regulatory guidelines. Disposal methods are procedural and based on regulatory compliance rather than specific quantitative parameters.
| Parameter | Value | Source |
| Disposal Temperature | Not Specified | N/A |
| Neutralization Agent | Not Specified | N/A |
| Holding Time | Not Specified | N/A |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound disposal decisions.
References
Personal protective equipment for handling Propamidine
Essential Safety and Handling Guide for Propamidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this compound.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Two pairs of powder-free chemotherapy gloves meeting ASTM D6978 standard.[1] | Double gloving is recommended for handling hazardous drugs.[2][3] The outer glove should be removed and disposed of inside the biological safety cabinet if one is used.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[2][3] Wash hands before and after glove use.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield can also be used.[1] | Protects against splashes and aerosols. Personal eyeglasses are not a substitute for proper safety goggles.[5] |
| Body Protection | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Gowns should be shown to resist permeability by hazardous drugs.[6] Lab coats made of absorbent materials are not appropriate.[1] One glove cuff should be placed under the gown cuff and the other over it to ensure no skin is exposed.[2] |
| Respiratory Protection | An N95 or N100 respirator may be required. | Necessary when there is a risk of generating dust or aerosols, such as during spills or when handling the powder form.[3] Surgical masks offer little to no protection from chemical exposure.[3] Work should ideally be conducted in a well-ventilated area or under a fume hood.[7] |
Procedural Guidance for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound throughout the laboratory workflow.
Preparation and Engineering Controls
-
Restricted Area: Conduct all work with this compound in a designated and restricted area. Display signs to limit access by unauthorized personnel.[2]
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or a biological safety cabinet.[7]
-
Personal Practices: Do not eat, drink, smoke, or apply cosmetics in the area where this compound is handled.[2]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.
Handling and Experimental Procedures
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Avoiding Contamination: When weighing or measuring powdered this compound, do so carefully to avoid creating dust. If possible, use a liquid formulation to minimize aerosolization.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Wear appropriate PPE, including respiratory protection if necessary, to clean the spill. Use an absorbent material to contain the spill, then decontaminate the area.
First Aid Measures
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.[4][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Consult a physician if irritation develops.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][7]
Disposal Plan
-
Waste Collection: All disposable PPE (gloves, gowns, etc.) and materials contaminated with this compound should be placed in a sealed, labeled hazardous waste container.
-
Excess this compound: Unused or expired this compound should be disposed of as hazardous waste.
-
Disposal Method: The preferred method for disposal is through a licensed hazardous material disposal company or a drug take-back program.[4][8]
-
Trash Disposal (if no other option): If a take-back program is not available, the medication can be disposed of in household trash by following these steps:
-
Remove the drug from its original container.[9]
-
Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter.[9][10] Do not crush tablets or capsules.[8]
-
Place the mixture in a sealed container, such as a resealable plastic bag.[9]
-
Throw the container in the trash.[11]
-
Remove or scratch out all personal information from the empty container before recycling or discarding it.[11]
-
-
Flushing: Do not flush this compound down the toilet unless specifically instructed to do so on the packaging, as this can harm the environment.[10]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. pogo.ca [pogo.ca]
- 7. chemicea.com [chemicea.com]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
